1,3-Dioxepan-2-one (Tetramethylene Carbonate): Structural Dynamics, Synthesis, and Applications in Advanced Drug Delivery
Executive Summary The development of biodegradable, biocompatible aliphatic polycarbonates has revolutionized the landscape of polymer-based therapeutics and targeted drug delivery. At the core of this structural evoluti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of biodegradable, biocompatible aliphatic polycarbonates has revolutionized the landscape of polymer-based therapeutics and targeted drug delivery. At the core of this structural evolution is 1,3-Dioxepan-2-one (commonly referred to as tetramethylene carbonate or TeMC). As a 7-membered cyclic carbonate, its unique ring strain makes it an ideal monomer for Ring-Opening Polymerization (ROP), yielding poly(tetramethylene carbonate) (PTeMC). Unlike traditional polyesters (e.g., PLA or PLGA) that degrade into acidic byproducts and induce localized inflammation, PTeMC degrades into neutral molecules, preserving the physiological pH of the microenvironment.
This whitepaper provides an in-depth technical analysis of 1,3-dioxepan-2-one, detailing its physicochemical properties, field-proven synthesis methodologies, and its critical role in designing stimuli-responsive block copolymers for oncology applications.
Physicochemical Profiling & Structural Dynamics
1,3-Dioxepan-2-one is characterized by a seven-membered heterocyclic structure containing a carbonate linkage (-O-C(=O)-O-) and a tetramethylene backbone. The thermodynamic instability inherent in 7-membered rings—driven by transannular strain and torsional tension—renders this monomer highly susceptible to nucleophilic attack during polymerization[1].
Direct cyclization of 1,4-butanediol with phosgene derivatives to form a 7-membered ring is entropically unfavorable; linear oligomerization heavily outcompetes ring closure[1]. To bypass this thermodynamic bottleneck, the most reliable and scalable approach is a two-step process: condensation polymerization followed by thermal depolymerization (backbiting) [3].
Protocol 1: Synthesis of 1,3-Dioxepan-2-one
Step 1: Transesterification (Oligomerization)
Action: Combine strictly anhydrous 1,4-butanediol and dimethyl carbonate (DMC) (molar ratio ~1:1.3) in a reactor with a catalytic amount of Titanium tetrabutoxide (Ti(OBu)4). Heat the mixture to 120 °C under an inert nitrogen atmosphere for 1–2 hours.
Causality Check: DMC acts as a low-toxicity carbonyl source. The reaction generates methanol as a byproduct. By distilling off the methanol at atmospheric pressure, Le Chatelier’s principle drives the equilibrium toward the formation of linear oligo(tetramethylene carbonate).
Self-Validation: The cessation of methanol distillation indicates the completion of the oligomerization phase. 1H NMR should confirm the disappearance of the -CH2OH proton signals.
Step 2: Thermal Depolymerization (Cyclization)
Action: Gradually increase the reactor temperature to 180–200 °C and apply a high vacuum (stepwise reduction down to < 0.5 mmHg).
Causality Check: The combination of high thermal energy and vacuum induces intramolecular transesterification (backbiting) at the chain ends of the oligomer. This unzipping mechanism forms the 7-membered cyclic monomer. The high vacuum is critical: it immediately vaporizes the volatile 1,3-dioxepan-2-one, removing it from the hot catalytic zone to prevent spontaneous repolymerization.
Self-Validation: The cyclic monomer will sublime and collect on a cold finger or condenser.
Step 3: Purification
Action: Recrystallize the crude sublimate from a mixture of ethyl acetate and hexane.
Causality Check: High purity (>99%) is mandatory. Any residual protic impurities (unreacted diols or water) will act as chain transfer agents during subsequent ROP, severely capping the achievable molecular weight of the final polymer.
Workflow from monomer precursors to poly(tetramethylene carbonate) via 1,3-dioxepan-2-one.
Ring-Opening Polymerization (ROP) Dynamics
The utility of 1,3-dioxepan-2-one lies in its conversion to high-molecular-weight polycarbonates. The ring strain of the 7-membered carbonate drives the thermodynamics of the ROP[1].
Protocol 2: ROP of 1,3-Dioxepan-2-one to PTeMC
Action: In a nitrogen-filled glovebox, dissolve purified 1,3-dioxepan-2-one in anhydrous toluene. Add a nucleophilic initiator (e.g., benzyl alcohol) and an organocatalyst such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). Stir at room temperature or mild heat (up to 70 °C) depending on targeted kinetics.
Causality Check: TBD acts as a bifunctional hydrogen-bonding catalyst, simultaneously activating the monomer carbonyl (electrophile) and the initiator hydroxyl group (nucleophile). This dual activation precisely controls chain propagation, yielding polymers with narrow dispersity (Đ < 1.3) and predictable molecular weights.
Self-Validation: Monitor monomer conversion via Gel Permeation Chromatography (GPC). The reaction is quenched with benzoic acid once the desired molecular weight is achieved, preventing transesterification side-reactions.
Biomedical Applications: Advanced Drug Delivery Systems
Because PTeMC lacks the autocatalytic acidic degradation profile of polylactides, it is highly favored for formulating nanocarriers that protect sensitive biologic payloads or chemotherapeutics.
A breakthrough application involves the synthesis of amphiphilic block copolymers, such as PADMC-b-PTeMC (poly(amine-functionalized carbonate)-block-poly(tetramethylene carbonate)). Prepared via a highly efficient "one-shot feeding" ROP pathway, these copolymers exhibit excellent cytocompatibility[4].
Mechanism of Action in Oncology
Due to their amphiphilic nature, PADMC-b-PTeMC copolymers spontaneously self-assemble in aqueous media into nanosized micelles. The hydrophobic PTeMC core encapsulates potent anticancer drugs like Doxorubicin (DOX) or Camptothecin (CPT)[4],[5].
When these micelles reach the acidic tumor microenvironment (pH ~5.5–6.5) or are internalized into endo/lysosomes, the amine groups on the PADMC corona become protonated. This protonation induces rapid electrostatic repulsion and micellar swelling, triggering a burst release of the encapsulated DOX directly into the cancer cells, maximizing therapeutic efficacy while minimizing systemic toxicity[5].
PADMC-b-PTeMC micelle self-assembly and pH-triggered doxorubicin delivery pathway.
References
PubChem - National Institutes of Health (NIH) . 1,3-Dioxepan-2-one | C5H8O3 | CID 10197665. Retrieved from:[Link]
Researcher.life . Acidity-Promoted Cellular Uptake and Drug Release Mediated by Amine-Functionalized Block Polycarbonates Prepared via One-Shot Ring-Opening Copolymerization. Retrieved from:[Link]
Macromolecules (ACS Publications) . Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Retrieved from:[Link]
Chemical Reviews (ACS Publications) . Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Retrieved from:[Link]
Thermodynamic Properties and Ring-Opening Polymerization of 1,3-Dioxepan-2-one: A Comprehensive Technical Guide
Executive Summary The synthesis of aliphatic polycarbonates (APCs) has become a focal point in the development of biodegradable materials, drug delivery vehicles, and sustainable plastics 1. Among the cyclic carbonate mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of aliphatic polycarbonates (APCs) has become a focal point in the development of biodegradable materials, drug delivery vehicles, and sustainable plastics 1. Among the cyclic carbonate monomers, 1,3-dioxepan-2-one (also known as tetramethylene carbonate, TeMC, or 7CC) occupies a privileged thermodynamic position. Unlike five-membered cyclic carbonates (e.g., ethylene carbonate) which are thermodynamically forbidden from homopolymerizing, or six-membered rings which can be prone to decarboxylation, the seven-membered 1,3-dioxepan-2-one undergoes highly efficient, exergonic ring-opening polymerization (ROP) 2. This guide dissects the thermodynamic drivers, mechanistic pathways, and field-proven protocols for harnessing 1,3-dioxepan-2-one.
Thermodynamic Drivers of 7-Membered Ring-Opening
The polymerizability of cyclic monomers is fundamentally governed by the Gibbs free energy of polymerization (
):
Ring Strain and Enthalpy (
)
For 1,3-dioxepan-2-one, the overall polymerization process is classified as strictly exergonic 3. The primary thermodynamic driving force is a highly negative enthalpy of polymerization (
). This negative enthalpy arises from the release of ring strain inherent to the seven-membered ring, which is burdened by transannular steric interactions and bond-angle distortions that are instantly relieved upon conversion to the linear poly(tetramethylene carbonate) chain.
Entropy (
) and Dainton's Equation
Because the polymerization restricts the translational and rotational degrees of freedom of the free monomer, the entropy of polymerization (
) is negative. This thermodynamic reality introduces a ceiling temperature () , above which the entropic penalty overrides the enthalpic gain, making depolymerization (backbiting) dominant 4.
The relationship between these parameters and the equilibrium monomer concentration (
) is defined by Dainton's Equation :
By operating at temperatures well below , researchers can manipulate the equilibrium to favor near-quantitative monomer conversion.
Thermodynamic energy profile of 1,3-dioxepan-2-one ring-opening polymerization.
Mechanistic Pathways and Thermodynamic Control
Cationic ROP: Suppressing Decarboxylation
Cationic ROP of 1,3-dioxepan-2-one can be initiated by systems such as H₂O/HCl·Et₂O. A remarkable feature of 1,3-dioxepan-2-one is that its cationic ROP proceeds at 20°C without decarboxylation , yielding a pure polycarbonate backbone. This is a stark contrast to six-membered cyclic carbonates, which often undergo partial elimination of carbon dioxide during cationic propagation 2. The mechanism relies heavily on the Activated Monomer Mechanism (AMM) rather than the Active Chain End (ACE) mechanism when protic additives are present, lowering the free energy of activation (
Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) offer exceptional kinetic control over the thermodynamics of the system. TBD operates via a dual-activation mechanism. Density Functional Theory (DFT) modeling confirms that TBD simultaneously hydrogen-bonds to the carbonyl oxygen of 1,3-dioxepan-2-one and the initiating alcohol. This ternary complex drastically stabilizes the ring-opening transition state, reducing the entropy component of the free activation energy 5.
Dual-activation ternary complex mechanism lowering the transition state barrier.
Quantitative Data Presentation
The thermodynamic feasibility of ROP varies drastically with ring size. The table below summarizes the comparative thermodynamic profiles of cyclic alkylene carbonates.
Cyclic Carbonate
Ring Size
Polymerizability
Thermodynamic Profile ()
Decarboxylation Risk
Ethylene Carbonate
5-membered
Non-homopolymerizable
Positive (Thermodynamically Forbidden)
N/A
Trimethylene Carbonate
6-membered
High
Negative (Exergonic)
Moderate (Temperature dependent)
1,3-Dioxepan-2-one
7-membered
Very High
Highly Negative (Exergonic)
Low (Stable at 20°C)
Experimental Methodologies & Protocols
To ensure self-validating and reproducible results, the causality behind each experimental condition is explicitly defined.
Protocol 1: Synthesis of 1,3-Dioxepan-2-one via Cyclization
The synthesis of the 7-membered monomer from 1,4-butanediol requires strict thermodynamic and kinetic control to prevent linear polycondensation 6.
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1,4-butanediol (1.0 equiv) and pyridine (6.0 equiv, acting as an acid scavenger) in anhydrous dichloromethane (DCM).
Thermal Control (Critical Causality): Cool the reaction mixture to -78°C using a dry ice/acetone bath. Why? At higher temperatures (e.g., >0°C), intermolecular step-growth polycondensation outcompetes intramolecular cyclization, resulting in the formation of polycarbonate rather than the desired cyclic monomer.
High-Dilution Addition: Dissolve triphosgene (0.5 equiv) in anhydrous DCM and add it dropwise over 2 hours. Why? Enforcing the Ruggli-Ziegler dilution principle ensures that reactive chain ends are statistically more likely to encounter each other (cyclization) than another monomer molecule.
Quenching: Quench the reaction rapidly with saturated aqueous NH₄Cl. Extract the organic phase, dry over MgSO₄, and purify via recrystallization from THF to yield pure 1,3-dioxepan-2-one.
Initiation: Inside an inert glovebox, dissolve purified 1,3-dioxepan-2-one in anhydrous nitrobenzene. Why nitrobenzene? Its high dielectric constant (
) stabilizes the cationic active chain ends and transition states, accelerating the polymerization rate compared to less polar solvents like DCM 2.
Catalyst Addition: Inject the H₂O/HCl·Et₂O initiator system at the desired monomer-to-initiator ratio.
Propagation: Maintain the reaction strictly at 20°C. Why? Operating well below the ceiling temperature (
) maximizes the thermodynamic driving force (), driving the reaction to near-quantitative conversion while completely suppressing decarboxylation side-reactions.
Termination: Terminate the living cationic chain ends by injecting an excess of anhydrous methanol. Precipitate the resulting poly(tetramethylene carbonate) in cold diethyl ether, filter, and dry under vacuum to a constant weight.
References
Source: National Center for Biotechnology Information (PMC)
Cationic ring‐opening copolymerization behavior of trioxane and seven‐membered cyclic carbonate
Source: ResearchGate / Journal of Polymer Science
URL
Predicting Chemical Recyclability Thermodynamics via Molecular Simulations
Source: ACS Macromolecules
URL
On the copolymerization of monomers from renewable resources: L-lactide and ethylene carbonate in the presence of metal alkoxides
Source: ResearchGate
URL
Source: Industrial & Engineering Chemistry Research (ACS)
Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials
Source: Pure / University of Birmingham
URL
solubility of 1,3-dioxepan-2-one in organic solvents
An In-depth Technical Guide Solubility of 1,3-Dioxepan-2-one in Organic Solvents: Principles, Measurement, and Applications Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-dioxep...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Solubility of 1,3-Dioxepan-2-one in Organic Solvents: Principles, Measurement, and Applications
Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-dioxepan-2-one, a seven-membered cyclic carbonate of significant interest in polymer chemistry and drug delivery systems. We delve into the fundamental thermodynamic principles governing its dissolution, present its solubility profile in a range of common organic solvents, and offer a detailed, field-proven protocol for its experimental determination using the isothermal shake-flask method with gravimetric analysis. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this monomer's behavior in solution for applications ranging from ring-opening polymerization to the development of biodegradable materials and drug delivery vehicles.
Introduction to 1,3-Dioxepan-2-one
1,3-Dioxepan-2-one, also known as tetramethylene carbonate, is a cyclic ester monomer that serves as a crucial building block for creating biodegradable and biocompatible polyesters. Its importance is particularly pronounced in the biomedical field, where polymers derived from it are explored for applications such as controlled drug release and tissue engineering scaffolds.[1][2] Understanding its solubility in various organic solvents is a critical first step for any application, as it dictates the choice of reaction media for polymerization, purification methods, and formulation strategies.
Table 1: Physicochemical Properties of 1,3-Dioxepan-2-one
The dissolution of a solid solute like 1,3-dioxepan-2-one into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:
ΔG = ΔHsolution - TΔSsolution
The process can be conceptually broken down into three enthalpic steps[4]:
ΔH₁: Solute-Solute Interaction Breaking. Energy is required to overcome the intermolecular forces holding the 1,3-dioxepan-2-one molecules together in the crystal lattice. This is an endothermic process (ΔH₁ > 0).
ΔH₂: Solvent-Solvent Interaction Breaking. Energy is needed to create space within the solvent for the solute molecules, which involves breaking solvent-solvent intermolecular forces. This is also endothermic (ΔH₂ > 0).
ΔH₃: Solute-Solvent Interaction Formation. Energy is released when new intermolecular forces are formed between the solute and solvent molecules. This is an exothermic process (ΔH₃ < 0).
The overall enthalpy of solution (ΔHsolution) is the sum of these steps: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃ .[4] The magnitude of these interactions, and thus the resulting solubility, is rooted in the principle of "like dissolves like." Polar solutes, such as the cyclic carbonate 1,3-dioxepan-2-one, tend to dissolve better in polar solvents where the energy released from forming strong solute-solvent interactions (e.g., dipole-dipole) can effectively offset the energy required to break the solute-solute and solvent-solvent forces.
Key Factors Influencing Solubility
The solubility of 1,3-dioxepan-2-one is not a fixed value but is influenced by several interconnected factors. The logical relationship between these factors is illustrated below.
Caption: Core factors governing the solubility of 1,3-dioxepan-2-one.
Solvent Polarity: As a polar molecule containing a carbonate group, 1,3-dioxepan-2-one exhibits its highest solubility in polar aprotic solvents (e.g., acetone, tetrahydrofuran) and some polar protic solvents. These solvents can engage in strong dipole-dipole interactions with the ester group.
Temperature: For most solid solutes, the dissolution process is endothermic (ΔHsolution > 0). According to Le Châtelier's principle, increasing the temperature will increase the solubility by shifting the equilibrium toward dissolution.
Solvent Molecular Structure: The size and shape of the solvent molecule can influence how effectively it can solvate the solute. Steric hindrance may prevent optimal interaction with the solute molecule, potentially reducing solubility.
Solubility Profile in Common Organic Solvents
While comprehensive, publicly available datasets for 1,3-dioxepan-2-one are limited, a qualitative and semi-quantitative profile can be constructed based on its chemical structure and data from analogous cyclic esters.[5]
Table 2: Solubility of 1,3-Dioxepan-2-one in Representative Organic Solvents at Ambient Temperature
Solvent Class
Solvent Example
Dielectric Constant (Approx.)
Expected Solubility
Rationale
Polar Aprotic
Acetone
20.7
High
Strong dipole-dipole interactions with the carbonate group.
Tetrahydrofuran (THF)
7.6
High
Favorable dipole-dipole interactions and similar ether linkages.
Dichloromethane (DCM)
9.1
Moderate to High
Good solvent for many polar organic molecules.
Polar Protic
Ethanol
24.6
Moderate
Capable of hydrogen bonding, but the alkyl chain reduces overall polarity compared to water.
Methanol
32.7
Moderate
Similar to ethanol, good polarity for dissolution.
Nonpolar
Toluene
2.4
Low
Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's lattice energy.
| | Hexane | 1.9 | Very Low / Insoluble | Significant polarity mismatch; unfavorable energetics for dissolution. |
Note: This table is illustrative. Experimental verification is required for precise quantitative data.
To obtain reliable and reproducible solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method, followed by gravimetric analysis, is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[6][7]
Principle
A supersaturated solution of 1,3-dioxepan-2-one in the chosen solvent is prepared and agitated at a constant temperature for an extended period to ensure that equilibrium is reached. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is measured.[6][8]
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Gravimetric Analysis.
Detailed Step-by-Step Methodology
Preparation:
Add an excess amount of solid 1,3-dioxepan-2-one to a series of glass flasks, ensuring a significant amount of undissolved solid will remain at equilibrium.
Add a precise volume of the desired organic solvent to each flask.
Securely seal the flasks to prevent solvent evaporation.
Equilibration:
Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
Agitate the flasks for a sufficient duration (typically 24 to 72 hours) to ensure solid-liquid equilibrium is achieved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[6]
Sampling:
Stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for at least 4-6 hours to permit the undissolved solid to settle completely.
To prevent precipitation upon sampling, use a pre-warmed glass syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant.
Gravimetric Analysis:
Transfer the sampled solution into a clean, dry, and pre-weighed evaporating dish (mass = W₁).
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
Once the solvent has evaporated, continue to dry the dish to a constant mass. This is achieved by repeated cycles of drying, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.1 mg).[8][9]
Record the final constant mass of the dish plus the dried solute (mass = W₂).
The solubility of 1,3-dioxepan-2-one is fundamentally governed by its polar carbonate structure, making it highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with poor solubility in nonpolar media. This technical guide has outlined the theoretical principles, presented an illustrative solubility profile, and provided a robust, replicable protocol for its precise experimental determination. For scientists in drug development and polymer chemistry, this knowledge is paramount for optimizing reaction conditions for ring-opening polymerization, designing effective purification strategies, and formulating advanced biodegradable materials.
References
Gao, H., et al. (2014). Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
University of Technology, Jamaica. (n.d.). Gravimetric Analysis • The Solubility of Precipitates. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolan-2-one (CAS 96-49-1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Dioxepan-2-one. PubChem Compound Database. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxepane, 2-pentadecyl- (CAS 41563-29-5). Retrieved from [Link]
NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
Home Vets of NJ. (n.d.). Gravimetric Analysis Of A Metal Carbonate. Retrieved from [Link]
Moore Chemistry. (n.d.). Gravimetric Analysis of a Metal Carbonate. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxepane (CAS 505-65-7). Retrieved from [Link]
Edlund, U., & Albertsson, A. C. (1999). Novel drug delivery microspheres from poly(1,5-dioxepan-2-one-co-L-lactide). Journal of Polymer Science Part A: Polymer Chemistry, 37(12), 1877-1884. Retrieved from [Link]
SlidePlayer. (n.d.). Chapter 12: Gravimetric Methods of Analysis. Retrieved from [Link]
Edlund, U., & Albertsson, A. C. (1999). Novel drug delivery microspheres from poly(1,5-dioxepan-2-one-co-L-lactide). DiVA. Retrieved from [Link]
Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]
SciSpace. (1978). Chemistry of 1, 3-Dioxepins. I. Reaction of 4, 7-Dihidro-1, 3-dioxepins with Nitryl Chloride. Retrieved from [Link]
Georg, G. I., & Chen, Y. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
Gao, H., et al. (2014). Functional 2-methylene-1,3-dioxepane terpolymer: A versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. ResearchGate. Retrieved from [Link]
Domanska, U., & Hofman, T. (1986). Solubility of Organic Systems Containing 1,4Dioxan2-one. ResearchGate. Retrieved from [Link]
Zhang, X., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers. Retrieved from [Link]
ResearchGate. (n.d.). 1,3-Dioxepanes, 1,3-Oxathiepanes and 1,3-Dithiepanes. Retrieved from [Link]
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
U.S. Environmental Protection Agency. (2020). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. Retrieved from [Link]
Evans, M. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. YouTube. Retrieved from [Link]
Wang Lab, UC Berkeley. (n.d.). Example Experimental Sections. Retrieved from [Link]
Synthesis of 1,3-Dioxepan-2-one from 1,3-Propanediol: A Mechanistic and Methodological Whitepaper
Executive Summary & Chemical Rationale The synthesis of cyclic carbonates from aliphatic diols is a foundational process in the development of biodegradable aliphatic polycarbonates (APCs)[1]. However, a strict structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The synthesis of cyclic carbonates from aliphatic diols is a foundational process in the development of biodegradable aliphatic polycarbonates (APCs)[1]. However, a strict structural and stoichiometric reality governs ring-closure reactions: the direct cyclization of a 3-carbon diol (1,3-propanediol) with a 1-carbon carbonyl source (e.g., phosgene or dialkyl carbonate) inherently yields a 6-membered ring, specifically 1,3-dioxan-2-one (trimethylene carbonate)[2].
To synthesize the 7-membered cyclic carbonate 1,3-dioxepan-2-one (tetramethylene carbonate), a 4-carbon diol backbone is an absolute mechanistic prerequisite[1]. Therefore, deriving 1,3-dioxepan-2-one specifically from 1,3-propanediol cannot be achieved via direct carbonation. It mandates a two-phase synthetic strategy:
Phase 1: Homologation. A one-carbon chain extension of 1,3-propanediol to yield 1,4-butanediol.
Phase 2: High-Dilution Cyclization. The kinetically controlled ring-closure of 1,4-butanediol using triphosgene to form the 7-membered target[3].
This whitepaper details the causality, thermodynamics, and self-validating protocols required to execute this transformation successfully, providing drug development professionals and polymer chemists with a robust, scalable workflow.
Phase 1: The Homologation Pathway (C3 to C4)
To bridge the structural gap between 1,3-propanediol and the required 1,4-butanediol precursor, a Grignard-mediated one-carbon homologation is employed.
Mechanistic Causality
Directly reacting 1,3-propanediol with a homologating agent is impossible due to the reactivity of unprotected hydroxyl groups. The strategy requires desymmetrization: converting one hydroxyl into a leaving group (bromide), protecting the other, and utilizing the resulting alkyl halide to form a nucleophilic Grignard reagent. Subsequent trapping with anhydrous formaldehyde yields the C4 skeleton.
Workflow for the homologation of 1,3-propanediol and subsequent cyclization to 1,3-dioxepan-2-one.
Step 1: Monobromination. Reflux 1,3-propanediol (1.0 eq) with 48% aqueous HBr (1.0 eq) in toluene using a Dean-Stark trap.
IPC (In-Process Control): Monitor water evolution. Reaction is complete when the theoretical volume of water is collected.
Step 2: Protection. React the resulting 3-bromo-1-propanol with 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and catalytic p-toluenesulfonic acid in dichloromethane (DCM) at 0 °C.
IPC: TLC (Hexane/EtOAc 4:1) must show complete disappearance of the alcohol spot (stains with KMnO4) to ensure no active protons quench the subsequent Grignard step.
Step 3: Grignard Formation & Trapping. In flame-dried glassware under argon, add the protected bromide to magnesium turnings (1.1 eq) in anhydrous THF. Once the Grignard reagent forms, bubble anhydrous formaldehyde gas (generated by thermally cracking paraformaldehyde at 160 °C) into the solution at -20 °C.
IPC: The visual disappearance of Mg turnings validates Grignard formation. A sudden exotherm upon formaldehyde introduction validates nucleophilic attack.
Step 4: Deprotection. Stir the crude product in methanol with catalytic HCl to cleave the THP ether, yielding 1,4-butanediol. Purify via vacuum distillation.
Phase 2: Kinetically Controlled Cyclization
The synthesis of 7-membered cyclic carbonates (7CCs) is thermodynamically challenging. Unlike 6-membered rings, which form readily due to low ring strain, 7CCs suffer from a significant entropic penalty and higher enthalpic ring strain (~7-9 kcal/mol). Consequently, intermolecular step-growth polymerization (forming oligocarbonates) aggressively competes with intramolecular cyclization[4].
Mechanistic Causality
To force the reaction toward the 1,3-dioxepan-2-one monomer, Endo and co-workers established that cyclization must be performed under strict kinetic control[5],[1]. This requires:
Ultra-low temperatures (-78 °C): Suppresses the activation energy available for intermolecular collisions.
Triphosgene over Phosgene Gas: Triphosgene acts as a solid, stable source that generates phosgene in situ at a controlled rate, preventing local concentration spikes[3].
Pyridine Catalysis: Acts as both an acid scavenger (neutralizing HCl to prevent ring-opening) and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[3].
Mechanistic pathway of 1,4-butanediol cyclization using triphosgene to form 1,3-dioxepan-2-one.
Step 1: System Preparation. Dissolve 1,4-butanediol (1.0 eq) and anhydrous pyridine (6.0 eq) in anhydrous DCM (0.05 M concentration to enforce high-dilution conditions). Cool the reactor to -78 °C using a dry ice/acetone bath.
IPC: Karl Fischer titration of the DCM must read < 10 ppm water. Moisture will prematurely hydrolyze the triphosgene, destroying the stoichiometry.
Step 2: Reagent Addition. Dissolve triphosgene (0.5 eq) in anhydrous DCM. Add this solution dropwise to the reactor via a syringe pump over exactly 90 minutes[3].
IPC: Internal temperature probes must confirm the reaction mass does not exceed -75 °C during addition. Exceeding this threshold exponentially increases oligomerization[4].
Step 3: Quenching & Isolation. After stirring for an additional 30 minutes at -78 °C, rapidly quench the reaction with saturated aqueous NH4Cl (to neutralize excess pyridine and unreacted phosgene). Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.
Step 4: Purification. Purify the crude residue via silica gel column chromatography (EtOAc:Petroleum Ether) to separate the 1,3-dioxepan-2-one monomer from linear oligocarbonate byproducts.
Quantitative Data: 6-Membered vs. 7-Membered Carbonates
Understanding the thermodynamic differences between direct carbonation of 1,3-propanediol and the homologated 1,4-butanediol is critical for scaling up these processes. The table below summarizes the key divergence in reaction parameters.
[5] Scite.ai. Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate, 1,3-dioxepan-2-one.
URL:
[3] ACS Publications. Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Macromolecules.
URL:
[4] University of Birmingham Research Portal (Pure). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials.
URL:
Biodegradability Mechanisms of 1,3-Dioxepan-2-One Derived Polymers: A Comprehensive Technical Guide
Executive Summary The development of biodegradable aliphatic polycarbonates has revolutionized the landscape of resorbable medical devices and controlled drug delivery systems. Among these, polymers derived from 1,3-diox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of biodegradable aliphatic polycarbonates has revolutionized the landscape of resorbable medical devices and controlled drug delivery systems. Among these, polymers derived from 1,3-dioxepan-2-one (a seven-membered cyclic carbonate, also known as tetramethylene carbonate or 7CC) represent a highly versatile class of materials. Unlike traditional aliphatic polyesters (e.g., PLA, PGA), poly(1,3-dioxepan-2-one)—commonly referred to as poly(tetramethylene carbonate) or PTeMC—exhibits exceptional resistance to spontaneous aqueous hydrolysis. Consequently, its degradation in biological environments is strictly governed by enzymatic surface erosion and microbial metabolic pathways.
This whitepaper provides an in-depth mechanistic analysis of the biodegradability of 1,3-dioxepan-2-one derived polymers, exploring the structural determinants of degradation, the specific enzymatic pathways involved, and the field-proven experimental protocols required to accurately quantify these kinetics.
Chemical Architecture and Synthesis Dynamics
To understand the degradation of PTeMC, one must first understand its synthesis and chemical architecture. 1,3-dioxepan-2-one is typically synthesized from 1,4-butanediol and triphosgene[1]. The polymerization of this monomer is executed via Ring-Opening Polymerization (ROP) rather than step-growth polycondensation.
The Causality of ROP in Degradation Control:
We utilize ROP because it avoids the partial elimination of carbon dioxide (decarboxylation) that plagues the polycondensation of cyclic carbonates[1]. By employing cationic initiators (e.g., H₂O/HCl·Et₂O) or organometallic catalysts (e.g., Stannous octoate), ROP provides strict control over the molecular weight (
) and maintains a low polydispersity index ()[2]. Because enzymatic degradation is highly dependent on polymer chain entanglement and crystallinity, achieving a narrow molecular weight distribution is a non-negotiable prerequisite for predictable in vivo degradation profiles.
Mechanistic Pathways of Biodegradation
Resistance to Bulk Hydrolysis
Aliphatic polycarbonates lack the highly electrophilic carbonyl carbon found in polyesters. The electron-donating nature of the adjacent oxygen atoms in the carbonate linkage reduces the susceptibility of the carbonyl group to nucleophilic attack by water. Therefore, PTeMC does not undergo the rapid, auto-catalyzed bulk hydrolysis characteristic of PLA or PGA. Instead, it relies on biocatalytic cleavage.
Enzymatic Surface Erosion
The primary mechanism of PTeMC degradation is enzymatic surface erosion . Because the hydrophobic polymer bulk prevents water and enzyme penetration, lipolytic enzymes (lipases and esterases) must adsorb onto the polymer-water interface[3].
Once bound, enzymes such as lipoprotein lipase (isolated from Pseudomonas sp.) catalyze the hydrolytic cleavage of the carbonate bonds. This occurs via an exo-type (chain-end scission) or endo-type (random internal scission) mechanism, ultimately yielding 1,4-butanediol, carbon dioxide, and intermediate oligomers such as di(4-hydroxybutyl) carbonate[3].
Fig 1. Enzymatic surface erosion pathway of poly(1,3-dioxepan-2-one) by lipolytic enzymes.
Microbial Mineralization
Specific environmental bacterial strains have evolved to utilize 1,3-dioxepan-2-one polymers as a sole carbon source. For instance:
Amycolatopsis sp. strain HT-6: An actinomycete that secretes extracellular enzymes capable of degrading PTeMC films, achieving significant mass loss in liquid cultures[4].
Pseudomonas sp. and Variovorax sp.: Strains isolated from aquatic environments that demonstrate aggressive depolymerization of aliphatic polycarbonates[5].
Structural Determinants: Crystallinity and Copolymerization
The thermodynamic properties of the polymer dictate its vulnerability to enzymatic attack. The melting temperature (
) is inversely correlated with biodegradability; higher crystallinity restricts the conformational flexibility required for the polymer chain to fit into the enzyme's active site[6].
To engineer the degradation rate for specific drug-delivery windows, 1,3-dioxepan-2-one is frequently copolymerized with other monomers (e.g., tetramethylene succinate). The introduction of carbonate units into a polyester backbone disrupts the crystal lattice, lowering the
and increasing the amorphous fraction. As demonstrated by Amycolatopsis sp. HT-6, increasing the 7CC carbonate content in a copolyester carbonate (PEC) from 5.8 mol% to 17.1 mol% shifts the degradation profile from slow, partial degradation to rapid, complete mineralization (>95% in 3 days)[4].
Quantitative Data Summary
The following table synthesizes the degradation kinetics of 1,3-dioxepan-2-one derived polymers based on their structural composition and the biocatalytic agent.
Polymer / Copolymer
7CC Content
Degrading Agent / Strain
Degradation Extent
Primary Mechanism
PTeMC (Homopolymer)
100%
Pseudomonas sp. Lipase
Complete
Enzymatic Surface Erosion
PTeMC (Homopolymer)
100%
Amycolatopsis sp. HT-6
59% (Liquid Culture)
Enzymatic Hydrolysis
PEC (Copolyester)
5.8 mol%
Amycolatopsis sp. HT-6
68%
Disrupted Crystallinity / Hydrolysis
PEC (Copolyester)
17.1 mol%
Amycolatopsis sp. HT-6
>95% (in 3 days)
Amorphous Domain Cleavage
Experimental Workflows & Protocols
To ensure scientific integrity, degradation assays must be designed as self-validating systems . Relying solely on gravimetric mass loss is insufficient, as it cannot distinguish between bulk fragmentation and true molecular depolymerization. The following protocol utilizes orthogonal analytical techniques.
Fig 2. Self-validating experimental workflow for in vitro degradation analysis.
Protocol: In Vitro Enzymatic Degradation Assay
Step 1: Polymer Film Standardization
Action: Dissolve synthesized PTeMC in chloroform (5% w/v) and cast into a Teflon Petri dish. Evaporate the solvent slowly at room temperature for 48 hours, followed by vacuum drying at 40°C to constant weight. Cut into standardized discs (e.g., 10 mm diameter, ~150 mg).
Causality: Because degradation is a surface-erosion phenomenon, standardizing the surface-area-to-volume ratio is critical to ensure reproducible kinetic data.
Step 2: Enzymatic Incubation
Action: Submerge the polymer discs in vials containing 10 mL of 0.1 M phosphate-buffered saline (PBS, pH 7.4). Add Lipoprotein lipase (e.g., 100 U/mL). Incubate at 37°C in a shaking water bath (100 rpm). Include enzyme-free PBS as a negative control.
Causality: The shaking action removes the stagnant boundary layer of degradation products (1,4-butanediol), preventing localized pH drops and product-inhibition of the enzyme active site.
Step 3: Orthogonal Data Acquisition
Gravimetric Analysis: At predetermined time points, remove the discs, wash thoroughly with distilled water to remove salts and enzymes, dry in vacuo, and weigh. This quantifies macroscopic erosion.
Gel Permeation Chromatography (GPC): Dissolve the dried residual disc in THF and analyze via GPC.
Interpretation: If the mass decreases but the
of the residual film remains constant, the mechanism is confirmed as pure surface erosion. If drops significantly, bulk hydrolysis is occurring.
Total Organic Carbon (TOC) & HPLC: Analyze the incubation supernatant.
Interpretation: TOC quantifies the total water-soluble carbon released, closing the mass-balance loop with the gravimetric data[4]. HPLC specifically identifies the 1,4-butanediol and di(4-hydroxybutyl) carbonate monomers, validating the enzymatic cleavage mechanism.
Conclusion & Future Perspectives
The biodegradability of 1,3-dioxepan-2-one derived polymers is a highly tunable parameter governed by the interplay between polymer crystallinity and localized enzymatic activity. By leveraging Ring-Opening Polymerization and strategic copolymerization, researchers can precisely engineer the degradation kinetics of these polycarbonates. As the field of resorbable biomaterials advances, the integration of orthogonal analytical workflows will remain essential for validating the in vivo safety and efficacy of these complex macromolecular systems.
References
Title: Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate, 1,3-dioxepan-2-one
Source: Scite.ai
URL:1
Title: Cationic Ring-Opening Polymerization of Seven-Membered Cyclic Carbonate with Water−Hydrogen Chloride through Activated Monomer Process
Source: Macromolecules - ACS Publications
URL:2
Hydrolytic Stability of 1,3-Dioxepan-2-one: Mechanistic Insights and Kinetic Evaluation for Advanced Polymer Synthesis
Executive Summary 1,3-Dioxepan-2-one, commonly referred to as tetramethylene carbonate (TEMC), is a 7-membered cyclic carbonate monomer pivotal to the synthesis of aliphatic polycarbonates (APCs). While APCs are highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Dioxepan-2-one, commonly referred to as tetramethylene carbonate (TEMC), is a 7-membered cyclic carbonate monomer pivotal to the synthesis of aliphatic polycarbonates (APCs). While APCs are highly valued in biomedical applications for their tunable biodegradability and biocompatibility[1], the handling and polymerization of the TEMC monomer require a rigorous understanding of its hydrolytic stability. This whitepaper provides an in-depth mechanistic analysis of TEMC hydrolysis, contrasts its thermodynamic profile with other cyclic carbonates, and outlines a self-validating analytical protocol for kinetic evaluation.
Structural Dynamics and Thermodynamic Profile
The reactivity of cyclic carbonates is fundamentally governed by ring strain. The 7-membered TEMC ring exhibits significant transannular strain compared to its 5-membered (ethylene carbonate) and 6-membered (trimethylene carbonate) counterparts. This strain makes TEMC highly susceptible to ring-opening polymerization (ROP)[1].
However, thermodynamic instability does not uniformly translate to hydrolytic instability. The conformational constraints of the 7-membered ring dictate a unique kinetic profile when exposed to adventitious water, making its degradation highly dependent on the pH of the microenvironment. Understanding this non-linear relationship is critical for researchers optimizing monomer storage, catalyst selection, and ROP reaction conditions.
Mechanistic Pathways of Hydrolytic Degradation
The hydrolytic cleavage of 1,3-dioxepan-2-one yields 1,4-butanediol and carbon dioxide. The pathway to these products, however, diverges significantly based on the catalytic environment.
Acid-Catalyzed Hydrolysis (A-2 Mechanism)
Under acidic conditions, hydrolysis proceeds via an A-2 mechanism (bimolecular nucleophilic substitution). The reaction initiates with the rapid, reversible protonation of the carbonyl oxygen, followed by the rate-determining nucleophilic attack of water on the protonated species. This results in an exclusive carbonyl-oxygen bond cleavage[2].
Causality of Reaction Rates: Counterintuitively, the relative reactivity for the acid-catalyzed hydrolysis of homologous cyclic carbonates follows the order: 6-membered > 5-membered > 7-membered [2]. Despite its high ring strain, the 7-membered TEMC is the slowest to hydrolyze under acidic conditions. This is driven by entropic factors and the high activation energy required to force the flexible 7-membered ring into the rigid transition state necessary for the A-2 bimolecular attack[2].
Base-Promoted Hydrolysis
In basic environments, the mechanism shifts to a direct nucleophilic attack by the hydroxide ion (
) on the electrophilic carbonyl carbon. Unlike the acid-catalyzed route, base-promoted hydrolysis is highly sensitive to the concentration of hydroxide and rapidly drives the ring-opening process, making TEMC highly unstable in alkaline aqueous solutions.
Enzymatic Cleavage
In biological and environmental contexts, hydrolases such as porcine pancreas lipase (PPL) and cutinases can effectively process the bulky 7-membered ring. The enzyme attacks the carbonyl group to form a transient acyl-enzyme intermediate [3]. Subsequent hydrolysis of this intermediate releases
and 1,4-butanediol, a mechanism heavily exploited in the biodegradation of TEMC-derived polymers[4].
Mechanistic pathways for the hydrolytic degradation of 1,3-dioxepan-2-one.
Comparative Kinetic Data
To contextualize the stability of 1,3-dioxepan-2-one, it is essential to compare it against widely utilized 5- and 6-membered cyclic carbonates. The table below summarizes the quantitative kinetic hierarchy under acidic conditions.
Cyclic Carbonate
Ring Size
Acid-Catalyzed Hydrolysis Rate Rank
Primary Degradation Products
Ethylene Carbonate
5-membered
2 (Intermediate)
Ethylene glycol,
Trimethylene Carbonate
6-membered
1 (Fastest)
1,3-Propanediol,
1,3-Dioxepan-2-one
7-membered
3 (Slowest)
1,4-Butanediol,
Data synthesized from Levin et al. demonstrating the unique resistance of the 7-membered ring to A-2 acidic hydrolysis[2].
Standard UV-Vis and HPLC methods are inadequate for monitoring TEMC hydrolysis due to the lack of a strong UV chromophore. To ensure scientific integrity, a Quantitative
NMR (qNMR) assay must be employed. This protocol is designed as a self-validating system: by utilizing an inert internal standard, researchers can continuously verify the mass balance of the reaction, ensuring that observed monomer depletion is solely due to hydrolysis and not side reactions (e.g., premature oligomerization).
Step-by-Step qNMR Protocol
Reagent & Standard Preparation:
Prepare a 100 mM deuterated phosphate buffer (
7.4) or a 100 mM solution in depending on the target pH. Add exactly 10.0 mM of 1,3,5-trimethoxybenzene to the solution.
Causality: 1,3,5-trimethoxybenzene is hydrolytically inert, and its aromatic protons ( ~6.1 ppm) do not overlap with the aliphatic multiplets of TEMC or 1,4-butanediol, providing an absolute reference for integration.
Reaction Initiation:
Dissolve 50.0 mg of rigorously dried 1,3-dioxepan-2-one in 1.0 mL of the prepared aqueous system. Immediately transfer 600 µL of the homogeneous solution to a standard 5 mm NMR tube.
Data Acquisition:
Insert the sample into the NMR spectrometer pre-equilibrated to 25 °C. Acquire quantitative
NMR spectra (minimum 16 scans) at 10-minute intervals.
Causality: The relaxation delay () must be set to seconds to ensure complete longitudinal relaxation () of all protons, preventing integration skew.
Integration & Self-Validation:
Integrate the internal standard aromatic protons (
~6.1 ppm, 3H).
Integrate the monomer's ring methylene protons adjacent to the oxygen (
~4.2 ppm, 4H).
Integrate the emerging 1,4-butanediol methylene protons (
~3.6 ppm, 4H).
Validation Check: Calculate the molar concentrations. At any time point
, must equal . A deviation of indicates a breach in mass balance (e.g., solvent evaporation or side reactions), and the kinetic run must be discarded.
Implications for Polymerization and Drug Development
For drug development professionals synthesizing APC-based nanocarriers, the hydrolytic stability of 1,3-dioxepan-2-one dictates upstream material handling. Because adventitious water acts as a potent chain transfer agent during ROP, even trace hydrolysis of the monomer to 1,4-butanediol will prematurely terminate polymer chains, drastically skewing the molecular weight distribution (
While TEMC is surprisingly robust against acidic hydrolysis compared to its 6-membered analog[2], it remains highly sensitive to basic and enzymatic environments[3]. Consequently, monomer feedstocks must be distilled over calcium hydride (
) and stored under inert argon atmospheres to preserve the stoichiometric integrity required for biomedical-grade polymer synthesis.
References
Levin, I., Pohoryles, L. A., Sarel, S., & Usieli, V. (1963). 750. Organic carbonates. Part VIII. The acid-catalysed hydrolysis of ethylene, trimethylene, and tetramethylene carbonate. Journal of the Chemical Society (Resumed) (RSC Publishing).
Matsuo, J., et al. (1996). Preparation of Optically Active Diol Derivatives. Bulletin of the Chemical Society of Japan.
Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. (2021).
Cutinases for Biocatalytic Polycarbonate Hydrolysis: Empowering Circular Economy. (2025).
Engineering Aliphatic Polycarbonates: Synthesis, Polymerization, and Biomedical Applications of 1,3-Dioxepan-2-One
Executive Summary Aliphatic polycarbonates (APCs) have emerged as a premier class of biodegradable and biocompatible polymers, fundamentally transforming the landscape of drug delivery and tissue engineering[1]. Unlike t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aliphatic polycarbonates (APCs) have emerged as a premier class of biodegradable and biocompatible polymers, fundamentally transforming the landscape of drug delivery and tissue engineering[1]. Unlike their aromatic counterparts, APCs degrade into non-toxic aliphatic diols and carbon dioxide, eliminating the risk of autocatalytic degradation common in traditional polyesters[2]. The cornerstone of APC synthesis is the Ring-Opening Polymerization (ROP) of cyclic carbonate monomers. While five-membered cyclic carbonates (5CCs) are thermodynamically stable and resist polymerization, six- (6CC), seven- (7CC), and eight-membered (8CC) rings possess sufficient ring strain to drive ROP efficiently[1][3]. This technical guide provides an in-depth analysis of 1,3-dioxepan-2-one, a model 7CC, detailing its synthesis, polymerization dynamics, and integration into stimuli-responsive nanocarriers.
Thermodynamic Drivers and Monomer Selection
The propensity of a cyclic carbonate to undergo ROP is dictated by its inherent ring strain. 1,3-dioxepan-2-one (a 7-membered cyclic carbonate) exhibits significant torsional strain and transannular interactions, providing a strong thermodynamic driving force for ring-opening[4]. Furthermore, 7CCs can be synthesized from renewable
-diols such as 1,4-butanediol and 1,4-pentanediol, which are derived from green platform chemicals like succinic and levulinic acids[5][6]. This makes 1,3-dioxepan-2-one an ideal candidate for sustainable polymer development.
Synthesis Methodology: 1,3-Dioxepan-2-One and Derivatives
The synthesis of 7CCs requires precise kinetic control to favor intramolecular cyclization over intermolecular step-growth oligomerization. The classical approach utilizes triphosgene and a catalytic base to achieve this transformation[4][6].
Protocol 1: Synthesis of (
)-4-Methyl-1,3-dioxepan-2-one (
-Me7CC)
Objective : High-yield cyclization of (
)-1,4-pentanediol into a functionalized 7CC.
Step-by-Step Methodology & Causality :
Reagent Preparation : Dissolve 14.0 g (140 mmol) of (
)-1,4-pentanediol and 63.9 g (820 mmol) of pyridine in 300 mL of anhydrous dichloromethane (CH₂Cl₂)[6].
Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate triphosgene and as an acid scavenger to neutralize the HCl byproduct, preventing the premature degradation of the synthesized carbonate[6]. Anhydrous conditions are critical to prevent the hydrolysis of triphosgene into CO₂ and HCl.
Cryogenic Cooling : Cool the reaction mixture to -78 °C[6].
Causality: Operating at cryogenic temperatures under high dilution heavily biases the reaction kinetics toward unimolecular ring closure (forming the 7-membered ring) rather than competing intermolecular dimerization or oligomerization[5][6].
Dropwise Addition : Add a solution of 20.0 g (70 mmol) triphosgene in 120 mL anhydrous CH₂Cl₂ dropwise over 90 minutes[6].
Causality: Slow addition maintains a low steady-state concentration of the activated chloroformate intermediate, further suppressing oligomer formation.
Quenching and Extraction : After 30 minutes of post-addition stirring, quench the reaction with 200 mL of saturated aqueous ammonium chloride (NH₄Cl), followed by 100 mL of water[6].
Causality: NH₄Cl safely neutralizes unreacted pyridine and halts the electrophilic reaction. The organic phase is then separated and washed.
Self-Validation System : The success of the cyclization must be confirmed via Fourier Transform Infrared (FTIR) spectroscopy (verifying the disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the appearance of a sharp cyclic carbonate C=O stretch at ~1750 cm⁻¹) and ¹H NMR (confirming the shift of the
-protons adjacent to the newly formed carbonate linkage).
Ring-Opening Polymerization (ROP) Dynamics
The ROP of 1,3-dioxepan-2-one can be executed via cationic, anionic, or organocatalytic pathways. Cationic ROP is particularly effective for 7CCs. Notably, the cationic ROP of 1,3-dioxepan-2-one proceeds at 20 °C without the decarboxylation that typically plagues the polymerization of 6-membered cyclic carbonates[4].
Protocol 2: Cationic ROP of 1,3-Dioxepan-2-One
Objective : Synthesize aliphatic polycarbonates with controlled molecular weight and low dispersity.
Step-by-Step Methodology & Causality :
Monomer Purification : Rigorously dry the 1,3-dioxepan-2-one monomer via distillation or recrystallization.
Causality: Trace water acts as a chain transfer agent in cationic systems, which broadens the dispersity (
) and prematurely terminates chain growth, limiting the maximum achievable molecular weight ()[7].
Solvent Selection : Dissolve the monomer in nitrobenzene rather than dichloromethane.
Causality: The polymerization rate of 1,3-dioxepan-2-one in nitrobenzene is approximately 1.3 times faster than in dichloromethane. The higher dielectric constant of nitrobenzene better stabilizes the propagating oxonium ion intermediate[4].
Initiation : Introduce the H₂O/HCl·Et₂O initiator system or methyl trifluoromethanesulfonate (MeOTf) at 20 °C[4][7].
Causality: The H₂O/HCl system operates via an activated monomer mechanism. Nucleophilic attack of H₂O on the HCl-activated monomer yields an
-hydroxyl--carbonic acid, driving chain growth via the terminal hydroxyl group attacking subsequent activated monomers[7]. Maintaining the temperature at 20 °C ensures quantitative conversion without CO₂ elimination[4].
Self-Validation System : Analyze the resulting polymer via Gel Permeation Chromatography (GPC). A successful controlled ROP will yield a predictable
Biomedical Applications: Stimuli-Responsive Drug Delivery
Aliphatic polycarbonates synthesized from 7CCs are highly sought after for biomedical applications due to their tunable degradation profiles and lack of acidic degradation byproducts[1][2]. By functionalizing the cyclic carbonate monomers prior to polymerization, researchers can engineer stimuli-responsive nanocarriers.
For instance, incorporating tertiary amines or acetal groups into the APC backbone enables pH-responsive behavior[2]. When these amphiphilic block copolymers self-assemble into micelles (typically ~165 nm in size), they can encapsulate hydrophobic chemotherapeutics like doxorubicin[2]. Upon entering the acidic tumor microenvironment (pH ~5.8), the tertiary amines become ionized, or the acetal groups rapidly hydrolyze[2]. This triggers the swelling and disassembly of the micelle, resulting in the targeted, spatial-temporal release of the encapsulated drug directly into the cancer cells[2].
Workflow from 7CC monomer synthesis to pH-responsive tumor drug delivery.
References
Scite.ai - Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate, 1,3-dioxepan-2-one. Available at: 4
RECERCAT - Recent advances in the synthesis and polymerization of new CO2-based cyclic carbonates. Available at:8
RSC Publishing - Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. Available at: 5
ACS Publications - Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Available at: 6
ACS Publications - Cationic Ring-Opening Polymerization of Seven-Membered Cyclic Carbonate with Water−Hydrogen Chloride through Activated Monomer Process. Available at: 7
Pure - Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Available at: 1
ACS Publications - Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Available at: 3
Semantic Scholar - Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery. Available at: 2
Comprehensive Technical Guide on the Physical Properties, Synthesis, and Polymerization of 1,3-Dioxepan-2-one
Executive Summary The development of biodegradable aliphatic polycarbonates has positioned 7-membered cyclic carbonates as critical monomers in advanced polymer chemistry. 1,3-Dioxepan-2-one (commonly known as tetramethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of biodegradable aliphatic polycarbonates has positioned 7-membered cyclic carbonates as critical monomers in advanced polymer chemistry. 1,3-Dioxepan-2-one (commonly known as tetramethylene carbonate or TEMC) is a highly reactive, strain-driven monomer utilized in the synthesis of specialized block copolymers and drug-delivery matrices. This whitepaper provides an authoritative, in-depth analysis of the physical properties, thermodynamic behavior, and field-proven synthesis and polymerization protocols for 1,3-dioxepan-2-one, designed for researchers and drug development professionals.
Chemical Identity & Thermochemical Properties
Understanding the physical properties of 1,3-dioxepan-2-one is paramount for successful handling and polymerization. Unlike strain-free 6-membered cyclic carbonates, the 7-membered ring exhibits unique thermodynamic properties that dictate its behavior in both the melt phase and solution.
Quantitative Data Summary
The following table consolidates the critical physical and thermochemical data for the monomer, its primary byproduct, and its resulting homopolymer.
A critical, field-proven insight for application scientists is the proximity of the monomer's melting point (55–60 °C) to the melting point of its resulting homopolymer, poly(tetramethylene carbonate) (~54.1 °C). This exceptionally narrow thermal window renders simple Differential Scanning Calorimetry (DSC) insufficient for determining monomer conversion or purity post-polymerization.
Furthermore, researchers must be highly vigilant regarding the formation of the 14-membered dimer byproduct, cyclobis(tetramethylene carbonate). Because this dimer presents a drastically higher melting point of 173–179 °C [4], the presence of a high-temperature endotherm during thermal analysis serves as a self-validating indicator of intermolecular dimerization side-reactions during monomer synthesis.
Rational Design of Synthesis Protocols
The synthesis of 7-membered cyclic carbonates is thermodynamically challenging. Entropy naturally favors the formation of linear polycarbonates or the unzipping into strain-free configurations. Therefore, specific kinetic controls must be enforced.
Mechanistic Causality
To favor intramolecular cyclization over intermolecular oligomerization, high dilution conditions and cryogenic temperatures are strictly required when reacting 1,4-butanediol with phosgene derivatives [1]. Failure to maintain high dilution inevitably leads to the formation of the aforementioned 14-membered dimer or linear oligomers.
Figure 1: Synthetic pathways for 1,3-dioxepan-2-one highlighting monomer vs. dimer formation.
Protocol: Synthesis via the Triphosgene Route
This protocol utilizes triphosgene to safely generate the cyclic carbonate under controlled laboratory conditions [7].
Preparation of the Diol Base: Dissolve 140 mmol of highly purified 1,4-butanediol and 820 mmol of anhydrous pyridine in 300 mL of anhydrous dichloromethane (CH₂Cl₂).
Cryogenic Conditioning: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: The low temperature suppresses the kinetic energy required for intermolecular collisions, thereby preventing dimerization.
Triphosgene Addition: Prepare a solution of 70 mmol triphosgene in 120 mL of anhydrous CH₂Cl₂. Add this dropwise to the diol solution over a period of 90 minutes under vigorous stirring.
Quenching: After an additional 30 minutes of stirring at -78 °C, quench the reaction by adding 200 mL of a saturated aqueous ammonium chloride solution.
Extraction and Purification: Allow the mixture to warm to 5 °C. Separate the organic phase, wash with brine, and dry over MgSO₄.
Validation Step: Purify the resulting crude product via column chromatography or recrystallization from THF. Validate the purity by taking a melting point reading; a sharp melt at 55–60 °C confirms the isolation of 1,3-dioxepan-2-one, while any residue melting above 170 °C indicates dimer contamination [3][4].
Ring-Opening Polymerization (ROP) Dynamics
1,3-Dioxepan-2-one is highly valued in the synthesis of biodegradable block copolymers (e.g., with L-lactide or ε-caprolactone) used in supercritical fluid impregnation of active pharmaceutical ingredients [5].
ROP Causality and Decarboxylation Resistance
A fundamental advantage of 1,3-dioxepan-2-one over smaller cyclic carbonates is its behavior during ROP. While 5-membered cyclic carbonates resist homopolymerization without losing CO₂, and 6-membered rings may undergo partial elimination of CO₂ under cationic conditions, the 7-membered 1,3-dioxepan-2-one undergoes cationic and coordination-insertion ROP without decarboxylation [6]. This perfectly preserves the carbonate linkage in the backbone, ensuring the resulting polymer maintains its intended biodegradability and mechanical flexibility.
Figure 2: Ring-opening polymerization (ROP) workflow for 1,3-dioxepan-2-one.
Protocol: Coordination-Insertion ROP via Sn(Oct)₂
This self-validating protocol outlines the bulk polymerization of 1,3-dioxepan-2-one to yield high-molecular-weight poly(tetramethylene carbonate) [5].
Monomer Purification: Recrystallize 1,3-dioxepan-2-one from tetrahydrofuran (THF) and dry under high vacuum. Causality: Trace water acts as a chain transfer agent, prematurely terminating propagation and drastically lowering the molecular weight.
Reaction Assembly: In a nitrogen-purged glovebox, transfer the purified monomer into a silanized glass ampule. Add Tin(II) 2-ethylhexanoate [Sn(Oct)₂] as the catalyst at a monomer-to-catalyst molar ratio of 1000:1.
Polymerization: Seal the ampule under vacuum and immerse it in an oil bath pre-heated to 120–150 °C. Maintain the reaction for 24 hours. The monomer will melt (as its MP is ~55 °C) and act as its own solvent (bulk polymerization).
Recovery and Validation: Cool the ampule, break the seal, and dissolve the highly viscous polymer in a minimal amount of chloroform. Precipitate the polymer dropwise into a 10-fold volumetric excess of cold methanol.
Validation Step: Analyze the recovered polymer via Gel Permeation Chromatography (GPC) and ¹H NMR. The absence of a cyclic carbonate proton shift confirms complete ring-opening, and a
of approximately -34 °C validates the structural identity of the aliphatic polycarbonate [5].
Conclusion
1,3-Dioxepan-2-one is a highly versatile, strain-driven monomer that requires precise kinetic control during synthesis to avoid dimerization into its 14-membered analogue. By leveraging its low melting point (55–60 °C) and its unique resistance to decarboxylation during ring-opening propagation, researchers can engineer advanced, fully biodegradable aliphatic polycarbonates tailored for next-generation drug delivery and tissue engineering applications.
References
Reactive Applications of Cyclic Alkylene Carbonates
Industrial & Engineering Chemistry Research - ACS Public
Poly(l-lactide) and Poly(l-lactide-co-trimethylene carbonate)
Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization
Macromolecules - ACS Public
Impregnation of poly(L-lactide-ran-cyclic carbonate) copolymers with useful compounds
Journal of Applied Polymer Science - DOI
Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate
Journal of Polymer Science - Scite.ai
Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation
Chemical Society Reviews - RSC Publishing
Protocols & Analytical Methods
Method
Application Note: Ring-Opening Polymerization (ROP) of 1,3-Dioxepan-2-one
Executive Summary The synthesis of biodegradable polycarbonates has become a cornerstone of modern drug delivery and tissue engineering. Among cyclic carbonate monomers, the seven-membered 1,3-dioxepan-2-one (commonly re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of biodegradable polycarbonates has become a cornerstone of modern drug delivery and tissue engineering. Among cyclic carbonate monomers, the seven-membered 1,3-dioxepan-2-one (commonly referred to as tetramethylene carbonate or 7CC) offers distinct thermodynamic and kinetic advantages over its six-membered counterpart, trimethylene carbonate (TMC). This application note provides an authoritative, in-depth guide to the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one, detailing the mechanistic causality behind catalyst selection, rigorous monomer preparation, and self-validating experimental protocols.
Mechanistic Insights & Catalyst Causality
To achieve controlled molecular weights and narrow dispersities in poly(tetramethylene carbonate) (PTMC), one must understand the thermodynamic driving forces governing 7CC.
The seven-membered ring of 1,3-dioxepan-2-one possesses significantly higher ring strain than the six-membered TMC. Consequently, the ROP of 7CC is highly exergonic and kinetically favored[1]. Under cationic conditions, 1,3-dioxepan-2-one polymerizes approximately 100 times faster than TMC[2].
A critical advantage of 7CC lies in its stability against decarboxylation. During the cationic ROP of six-membered cyclic carbonates, partial elimination of carbon dioxide frequently occurs, leading to undesirable ether linkages in the polymer backbone. In stark contrast, the cationic ROP of 1,3-dioxepan-2-one proceeds cleanly at 20 °C without any detectable decarboxylation, ensuring a pure polycarbonate microstructure[2][3].
Catalyst Selection: Active Chain End vs. Activated Monomer
The choice of catalyst dictates the propagation mechanism and the ultimate architecture of the polymer:
Active Chain End (ACE) Mechanism: Initiators like methyl trifluoromethanesulfonate (MeOTf) act as strong alkylating agents, generating a propagating oxonium ion. This enables a highly rapid, living cationic polymerization[2][3].
Activated Monomer (AM) Mechanism: Using a system like H₂O / HCl·Et₂O, the acid protonates the monomer's carbonyl oxygen. Water then acts as a nucleophile to open the ring. Chain growth continues via the attack of the terminal hydroxyl group on the next activated monomer. This mechanism provides exceptional control over molecular weight (
Cationic ring-opening polymerization mechanism for 1,3-dioxepan-2-one.
Experimental Workflows
Because 1,3-dioxepan-2-one is highly prone to spontaneous polymerization, rigorous purification and environmental control are absolute prerequisites[5].
End-to-end experimental workflow for the synthesis and ROP of 1,3-dioxepan-2-one.
Monomer Synthesis & Rigorous Purification
Causality Note: Trace moisture acts as an erratic chain transfer agent, destroying molecular weight predictability[6]. The monomer must be dried to <10 ppm moisture.
Cyclization: In a flame-dried Schlenk flask under argon, dissolve 1,4-butanediol (1.0 equiv) and anhydrous pyridine (6.0 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to -78 °C using a dry ice/acetone bath.
Phosgenation: Add a solution of triphosgene (0.5 equiv) in DCM dropwise over 90 minutes. Self-Validation: The slow addition prevents localized exothermic spikes that cause premature oligomerization[5].
Quenching: After 2 hours at -78 °C, quench rapidly with saturated aqueous NH₄Cl. Extract the organic phase, wash with brine, and dry over MgSO₄.
Purification: Evaporate the solvent. Recrystallize the crude product multiple times from ethyl acetate or a cold ether/hexane mixture[6].
Validation: Perform ¹H NMR (CDCl₃). A sharp singlet at ~4.3 ppm confirms the cyclic CH₂-O-C=O protons. Any broadening indicates premature polymerization.
Protocol A: Cationic ROP via Active Chain End (MeOTf)
This protocol yields high conversion rapidly at room temperature.
Preparation: In a glovebox, transfer 1.0 g of purified 1,3-dioxepan-2-one into a silanized glass ampoule. Dissolve in 2.0 mL of anhydrous nitrobenzene or DCM. Note: Nitrobenzene accelerates the reaction by ~1.3x compared to DCM due to higher dielectric stabilization of the oxonium intermediate[3].
Initiation: Inject MeOTf (1.0 mol% relative to monomer) via a gas-tight microsyringe under vigorous stirring at 20 °C.
Propagation: Allow the reaction to proceed for 1 hour. Self-Validation: A dramatic increase in solution viscosity visually confirms robust chain propagation.
Termination: Quench the living cations by adding an excess of methanol (0.5 mL).
Precipitation: Precipitate the polymer by dropping the mixture into cold methanol. Filter and dry under vacuum to a constant weight.
This protocol is ideal for synthesizing low-dispersity, telechelic di-hydroxyl PTMC.
Preparation: Dissolve 1,3-dioxepan-2-one in anhydrous DCM at 20 °C under argon.
Initiation: Add a precisely calculated amount of distilled H₂O (acts as the initiator and controls
) followed by a catalytic amount of HCl·Et₂O.
Propagation: Stir at 20 °C for 24 hours. The nucleophilic attack of H₂O on the HCl-activated monomer ensures controlled step-growth-like chain extension[4].
Quenching & Recovery: Neutralize the acid with a basic resin or triethylamine, concentrate the mixture, and precipitate in cold methanol.
Quantitative Data & Catalyst Comparison
The table below synthesizes the kinetic and structural outcomes of 1,3-dioxepan-2-one ROP across different catalytic systems.
To ensure the integrity of the synthesized PTMC, perform the following analytical checks:
Nuclear Magnetic Resonance (¹H NMR): The primary metric for conversion is the chemical shift of the methylene protons adjacent to the carbonate group. The monomer peak at ~4.3 ppm must completely disappear, replaced by a broad polymer peak at ~4.1 ppm . The absence of peaks at ~3.5 ppm confirms that no decarboxylation (ether formation) occurred[3].
Size Exclusion Chromatography (SEC/GPC): Run the polymer in THF against polystyrene standards. A monomodal peak with a dispersity (
) of < 1.2 validates a controlled/living polymerization process, whereas > 1.5 indicates unwanted transesterification side reactions[2][4].
Application Note: Ring-Opening Copolymerization of 1,3-Dioxepan-2-one and L-Lactide for Advanced Biomedical Elastomers
Executive Summary Poly(L-lactide) (PLLA) is a cornerstone material in biomedical engineering, widely utilized for resorbable sutures, orthopedic implants, and drug delivery systems. However, its inherent high crystallini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Poly(L-lactide) (PLLA) is a cornerstone material in biomedical engineering, widely utilized for resorbable sutures, orthopedic implants, and drug delivery systems. However, its inherent high crystallinity and rigidity often limit its application in soft tissue engineering and high-capacity drug loading. Copolymerization of L-lactide (LLA) with 1,3-dioxepan-2-one —commonly known as tetramethylene carbonate (TEMC)—offers a robust solution. By introducing flexible, seven-membered cyclic carbonate (7CC) linkages into the polyester backbone, researchers can precisely tune the glass transition temperature (
), reduce crystallinity, and mitigate the localized acidification typically caused by pure PLLA degradation.
This application note provides a comprehensive, self-validating protocol for the ring-opening polymerization (ROP) of poly(L-lactide-co-1,3-dioxepan-2-one), detailing mechanistic rationales, quality control metrics, and structure-property relationships.
Mechanistic Rationale & Monomer Properties
The synthesis of high-molecular-weight aliphatic polycarbonates relies heavily on the ring-opening polymerization of cyclic carbonates. While five- and six-membered cyclic carbonates are common, seven-membered cycles (7CCs) like 1,3-dioxepan-2-one are highly ring-strained, making them thermodynamically exceptionally prone to ROP 1.
When copolymerized with LLA, the reaction is typically driven by a coordination-insertion mechanism using tin(II) 2-ethylhexanoate (
) as the catalyst.
Causality of Catalyst Choice:
is selected because of its high catalytic efficiency, its ability to minimize unwanted transesterification at moderate temperatures, and its established safety profile as an FDA-approved food additive, which is critical for downstream in vivo applications.
Causality of Copolymerization: The rigid helical structure of PLLA is disrupted by the insertion of TEMC units. This random or statistical distribution of carbonate linkages yields an amorphous, elastomeric material with significantly enhanced free volume, making it ideal for the supercritical fluid impregnation of hydrophobic therapeutic agents [[2]]().
Experimental Workflow
Figure 1: Experimental workflow and mechanistic steps for the ROP of LLA and TEMC.
Protocol: Synthesis of Poly(L-lactide-co-1,3-dioxepan-2-one)
Phase 1: Reagent Preparation
L-Lactide (LLA): Recrystallize LLA from anhydrous ethyl acetate and dry under high vacuum for 48 hours. Causality: Trace moisture or lactic acid acts as an uncontrolled chain transfer agent, drastically reducing the target molecular weight.
1,3-Dioxepan-2-one (TEMC): Synthesize via the cyclization of 1,4-butanediol with triphosgene using pyridine as a catalytic base [[3]](). Purify the monomer via vacuum distillation prior to use.
Phase 2: Polymerization (Self-Validating System)
Glovebox Setup: In a nitrogen-filled glovebox (
< 1 ppm, < 1 ppm), weigh the desired molar ratio of LLA and TEMC (e.g., 80:20) into a flame-dried Schlenk ampoule equipped with a magnetic stir bar.
Initiator/Catalyst Addition: Add
and an alcohol initiator (e.g., benzyl alcohol) dissolved in anhydrous toluene. A standard monomer-to-initiator ratio () is 500:1.
Solvent Evaporation: Apply high vacuum to remove the toluene completely. Causality: Conducting the reaction in bulk (solvent-free) accelerates the reaction rate and eliminates solvent toxicity concerns for downstream biomedical applications 2.
Melt Polymerization: Seal the ampoule under vacuum and submerge it in a thermostated oil bath at 150 °C for 24 hours. Causality: 150 °C is well above the melting point of LLA (~97 °C), ensuring a homogeneous melt phase which is critical for achieving a statistical distribution of the comonomers.
Phase 3: Validation & Quality Control
In-Process Control: Before proceeding to purification, extract a 10 mg aliquot of the crude melt, dissolve in
, and perform NMR spectroscopy.
Validation Metric: Calculate monomer conversion by comparing the integration of the unreacted LLA methine protons (~5.0 ppm) against the polymer backbone signals (~5.1–5.2 ppm). Proceed to Phase 4 only if conversion exceeds 90%. If <90%, verify the integrity of the anhydrous environment and catalyst activity.
Phase 4: Isolation & Purification
Dissolution: Cool the ampoule to room temperature. Dissolve the highly viscous copolymer in a minimal volume of chloroform (
).
Precipitation: Add the polymer solution dropwise into a 10-fold volumetric excess of cold methanol under vigorous stirring.
Recovery: Filter the precipitated translucent polymer and dry under high vacuum at 40 °C until a constant weight is achieved. Causality: Methanol is a strong non-solvent for the copolymer but effectively dissolves unreacted cyclic monomers and catalyst residues, ensuring high purity.
Quantitative Data & Structure-Property Relationships
The incorporation of 1,3-dioxepan-2-one fundamentally alters the thermal and physical properties of the resulting polymer. As demonstrated in supercritical carbon dioxide (
) impregnation studies, the reduction in crystallinity directly correlates with an increased capacity to load hydrophobic therapeutic oils (such as -pinene) 2.
Table 1: Thermal Properties and Drug/Oil-Incorporation Capacity of LLA/TEMC Copolymers
Polymer Composition
Polymerization Conditions
(°C)
Oil Incorporation (%)
Relative Increase vs. PLLA
Poly(L-LA) (H-100)
Commercial Standard
~170
High
3.8
1.0x (Baseline)
Poly(L-LA) (H-440)
Commercial Standard
~170
High
5.4
1.4x
Poly(L-LA-ran-TEMC) (80:20)
150 °C, 24 h, Bulk
Lowered
Lowered
8.1
2.1x
Note: Data synthesized from controlled release experiments. The amorphous domains introduced by TEMC significantly enhance the loading capacity for hydrophobic agents, making this copolymer highly advantageous for advanced drug delivery matrices.
References
Incorporation of l-lactide random copolymers with Japanese cypress oil (
-pinene) using supercritical carbon dioxide. Green Chemistry (RSC Publishing). 2
Novel
-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, -Caprolactone and Trimethylenecarbonate. MDPI. 1
Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Pure (University of Birmingham). 3
Application Notes & Protocols: 1,3-Dioxepan-2-one-Based Elastomers for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of elastomers derived from 1,3-d...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of elastomers derived from 1,3-dioxepan-2-one (DXO), commonly known as polydioxanone (PDX) or PDS. These aliphatic poly(ester-ether)s are distinguished by their biocompatibility, biodegradability, and inherent flexibility, making them exceptional candidates for soft tissue engineering, controlled drug delivery systems, and implantable medical devices. We will delve into the fundamental principles of ring-opening polymerization (ROP), strategies for tuning material properties through copolymerization, and detailed, field-proven protocols for fabricating and evaluating biomedical constructs.
Introduction: The Need for Soft, Degradable Biomaterials
The regeneration and augmentation of soft tissues, along with the development of long-term, localized drug delivery systems, present a significant challenge in medicine. Ideal materials for these applications must not only be biocompatible but also possess mechanical properties that mimic the native tissue environment—often requiring flexibility and elasticity. Furthermore, for many applications, bioresorbability is critical to preclude the need for surgical removal and to allow for the gradual transfer of mechanical load to newly formed tissue.
1,3-Dioxepan-2-one (DXO) is a seven-membered cyclic ester-ether monomer. Its polymerization yields poly(1,3-dioxepan-2-one) (PDXO), a semi-crystalline polymer with a low glass transition temperature (Tg ≈ -10°C) and excellent flexibility. Since its commercialization as a biodegradable suture, interest in PDXO and its derivatives has been revitalized for a new generation of biomedical applications, from tissue engineering scaffolds to advanced drug delivery vehicles.[1] This guide explores the versatility of DXO-based elastomers, providing the foundational knowledge and practical protocols required to harness their potential.
Polymer Synthesis: From Monomer to Elastomer
The primary route to synthesizing high molecular weight polymers from DXO is through Ring-Opening Polymerization (ROP). This process involves the cleavage and subsequent propagation of the cyclic monomer to form long polyester chains. The choice of initiator or catalyst is paramount as it dictates the polymerization mechanism, control over molecular weight, and ultimately, the final properties of the elastomer.
Mechanism of Ring-Opening Polymerization (ROP)
ROP of cyclic esters like DXO can be initiated by cationic, anionic, or coordination-insertion mechanisms. For biomedical applications, organometallic catalysts like stannous octoate (Sn(Oct)₂) have been historically prevalent due to their efficiency. However, concerns over residual metal toxicity have spurred the development of organocatalysts, such as phosphazenes, guanidines, and amidines, which offer a metal-free alternative for producing well-defined polymers.[2]
The general mechanism involves the activation of the monomer or the growing polymer chain, followed by nucleophilic attack and ring-opening.
Caption: General workflow for Ring-Opening Polymerization (ROP) of DXO.
Protocol 1: Synthesis of PDXO Homopolymer via Stannous Octoate Catalysis
Causality: This protocol uses stannous octoate (Sn(Oct)₂), a widely used and effective coordination-insertion catalyst, with an alcohol initiator (e.g., benzyl alcohol) to produce a hydroxyl-terminated polymer. The reaction is conducted under an inert atmosphere at elevated temperatures to ensure high monomer conversion and minimize side reactions like transesterification, which can broaden the molecular weight distribution.
Materials:
1,3-Dioxepan-2-one (DXO) monomer (recrystallized from ethyl acetate)
Stannous octoate (Sn(Oct)₂) solution (0.2 M in anhydrous toluene)
Benzyl alcohol (initiator, dried over molecular sieves)
Anhydrous toluene
Methanol (for precipitation)
Dichloromethane (DCM, for dissolution)
Schlenk flask and line
Nitrogen or Argon gas supply
Magnetic stirrer and heating mantle
Procedure:
Preparation: Add DXO monomer (e.g., 5 g, 43.8 mmol) and a magnetic stir bar to a Schlenk flask. Dry the monomer under vacuum for at least 4 hours to remove residual water, which can interfere with the polymerization.
Initiator & Catalyst Addition: Under a positive flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the monomer. Add benzyl alcohol initiator. The monomer-to-initiator ratio determines the target molecular weight (e.g., for 10 kDa, use ~0.219 mmol).
Initiation: Add the Sn(Oct)₂ solution. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
Polymerization: Immerse the flask in a preheated oil bath at 130°C. Allow the reaction to proceed for 12-24 hours under stirring. The viscosity of the solution will increase significantly.
Termination & Purification: Cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of DCM. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~10x volume) under vigorous stirring.
Isolation: Decant the methanol and collect the white, rubbery polymer. Redissolve in DCM and re-precipitate into methanol two more times to ensure complete removal of unreacted monomer and catalyst.
Drying: Dry the final PDXO polymer under vacuum at room temperature until a constant weight is achieved.
Tailoring Elastomer Properties through Copolymerization
While PDXO homopolymer is flexible, its mechanical strength and degradation profile may not be suitable for all applications. Copolymerization offers a powerful strategy to tune these properties by incorporating different monomer units into the polymer backbone.
Block Copolymers for Thermoplastic Elastomers: By sequentially polymerizing a hard, crystalline monomer like L-lactide (LLA) followed by a soft, amorphous monomer like DXO, one can create triblock copolymers (e.g., PLLA-b-PDXO-b-PLLA).[3] In these materials, the hard PLLA segments phase-separate and act as physical crosslinks at room temperature, imparting mechanical strength, while the soft PDXO mid-block provides elasticity.[3][4]
Functional Copolymers: Incorporating monomers with pendant functional groups, such as glycidyl methacrylate or 2-methylene-1,3-dioxepane (MDO), allows for post-polymerization modification.[5][6][7] These functional handles can be used to covalently attach drugs, growth factors, or targeting ligands, creating bioactive materials.[5][7][8]
Caption: Sequential synthesis of a PLLA-b-PDXO-b-PLLA triblock copolymer.
Table 1: Influence of Comonomers on Elastomer Properties
Comonomer
Polymer Architecture
Key Property Change
Rationale
L-Lactide (LLA)
Triblock (LLA-DXO-LLA)
↑ Tensile Strength, ↑ Modulus
Forms hard, semi-crystalline domains that act as physical crosslinks.[4]
Trimethylene Carbonate (TMC)
Random or Block
↓ Glass Transition (Tg), ↑ Elasticity
PTMC is a highly flexible, amorphous polymer that enhances the elastomeric nature of the soft phase.[4]
ε-Caprolactone (CL)
Random or Block
↓ Degradation Rate, ↑ Ductility
PCL is a slower-degrading, semi-crystalline polymer that can modify the degradation profile and mechanical response.
Glycidyl Methacrylate (GMA)
Random
Adds Pendant Epoxy Groups
Enables covalent attachment of bioactive molecules like heparin for enhanced cell interaction.[5][7]
Essential Characterization of DXO-Based Elastomers
Thorough characterization is a self-validating step to ensure the synthesized polymer meets the required specifications for its intended application.
Technique
Purpose
Expected Outcome for a P(LLA-b-DXO-b-LLA) Elastomer
¹H NMR
Confirm chemical structure, composition, and monomer conversion.
Peaks corresponding to both LLA and DXO repeating units will be present. Integration of peaks allows for calculating the block ratio.[5][7]
GPC/SEC
Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
A monomodal, narrow peak with a PDI < 1.5 indicates a controlled polymerization.[5][7]
DSC
Measure thermal transitions (Tg and Tm).
Two distinct Tgs may be visible, one for the soft PDXO block (~ -10°C) and one for the hard PLLA block (~60°C), confirming microphase separation.[4] A Tm for the PLLA block (~150-170°C) will also be present.
Tensile Testing
Quantify mechanical properties (Young's Modulus, Tensile Strength, Elongation at Break).
The material should exhibit elastomeric behavior: low modulus, high elongation at break (>300%), and good recovery after strain.[4][5][7]
Biomedical Fabrication Protocols
The translation of a synthesized polymer into a functional biomedical device requires specific fabrication techniques. Here, we detail protocols for creating tissue engineering scaffolds and drug delivery nanoparticles.
Application 1: Porous Scaffolds for Tissue Engineering
Causality: The solvent casting and particulate leaching (SCPL) method is a straightforward technique to create a porous 3D structure. A polymer solution is mixed with a porogen (a leachable agent, typically salt). After the solvent evaporates, a solid composite is formed. The porogen is then leached out using a solvent in which it is soluble but the polymer is not (e.g., water), leaving behind an interconnected porous network essential for cell infiltration and nutrient transport.[9] The size of the porogen particles directly controls the resulting pore size of the scaffold.[10][11]
Caption: Workflow for scaffold fabrication via Solvent Casting/Particulate Leaching.
Protocol 2: Fabrication of a Porous Scaffold via SCPL
Polymer Solution: Prepare a 10% (w/v) solution of the elastomer in chloroform.
Porogen Addition: Add sieved NaCl to the polymer solution. A typical polymer-to-salt weight ratio is 1:9 to achieve ~90% porosity. Mix thoroughly to form a homogenous paste.
Casting: Cast the paste into the Teflon mold, ensuring it is filled evenly.
Solvent Evaporation: Place the mold in a fume hood and allow the solvent to evaporate completely over 48 hours.
Leaching: Demold the solid composite and immerse it in a large volume of deionized water. Stir gently. Replace the water every 12 hours for 3-5 days to ensure all salt is leached out.
Drying: Flash-freeze the water-saturated scaffold in liquid nitrogen and transfer it to a freeze-dryer. Lyophilize until all water is removed, yielding a dry, porous scaffold.
Sterilization: Before biological use, sterilize the scaffold using ethylene oxide or gamma irradiation. Autoclaving is not recommended as it can cause thermal degradation.
Application 2: Nanoparticles for Controlled Drug Delivery
Causality: Nanoprecipitation is a simple and rapid method to form drug-loaded nanoparticles.[12] The process relies on solvent displacement. The polymer and a hydrophobic drug are dissolved in a water-miscible organic solvent (e.g., acetone). This organic phase is then rapidly injected into an aqueous phase (an anti-solvent) containing a stabilizer. The rapid change in solvent environment causes the polymer to lose solubility and precipitate, entrapping the drug into solid nanospheres. The stabilizer (e.g., Pluronic F127) adsorbs to the nanoparticle surface, preventing aggregation.[13]
Protocol 3: Preparation of Drug-Loaded Nanoparticles
Materials:
DXO-based elastomer
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
Acetone or Tetrahydrofuran (THF)
Deionized water
Pluronic F127 or Poly(vinyl alcohol) (PVA) as a stabilizer
Magnetic stirrer
Syringe pump (for controlled addition)
Procedure:
Organic Phase: Dissolve the elastomer (e.g., 50 mg) and the drug (e.g., 5 mg) in 5 mL of acetone.
Aqueous Phase: Prepare 20 mL of a 1% (w/v) Pluronic F127 solution in deionized water in a beaker and stir vigorously.
Nanoprecipitation: Using a syringe pump for a constant addition rate, inject the organic phase into the stirring aqueous phase. A milky suspension should form immediately.
Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours to allow the organic solvent to evaporate completely.
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm, 20 min, 4°C) to pellet the nanoparticles. Discard the supernatant, which contains the free drug and excess stabilizer.
Resuspension: Resuspend the nanoparticle pellet in fresh deionized water. Repeat the centrifugation/resuspension wash cycle two more times.
Storage: Resuspend the final purified nanoparticles in water or a suitable buffer. For long-term storage, they can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 4: In Vitro Drug Release Study
Causality: This protocol measures the rate at which the encapsulated drug is released from the nanoparticles into a simulated physiological environment. The dialysis method separates the nanoparticles from the release medium, ensuring that only the released, dissolved drug can diffuse across the membrane into the larger buffer volume, maintaining sink conditions.[13] The drug concentration in the buffer is measured over time to construct a release profile. This release is typically governed by a combination of drug diffusion through the polymer matrix and erosion of the polymer itself.[14][15][16]
Materials:
Drug-loaded nanoparticle suspension
Phosphate-buffered saline (PBS), pH 7.4
Dialysis tubing (with a molecular weight cut-off, MWCO, lower than the drug's MW, e.g., 3.5 kDa)
Incubator shaker set to 37°C
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
Preparation: Pipette a known volume (e.g., 1 mL) of the nanoparticle suspension into a pre-soaked dialysis bag. Securely clip both ends.
Incubation: Place the dialysis bag into a sealed container with a known volume of pre-warmed PBS (e.g., 50 mL).
Sampling: Place the container in an incubator shaker at 37°C with gentle agitation. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72h), withdraw a 1 mL aliquot of the PBS buffer from the container. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
Analysis: Analyze the drug concentration in each aliquot using a pre-established calibration curve via UV-Vis or HPLC.
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot cumulative release (%) versus time. The release kinetics can be fitted to mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[13][16]
Table 2: Example Drug Release Data and Kinetic Modeling
Time (h)
Cumulative Release (%)
Release Mechanism (from Korsmeyer-Peppas n value)
0
0
-
2
15.2
Anomalous Transport (n ≈ 0.65): A combination of Fickian diffusion and polymer matrix swelling/relaxation controls the release.[16]
8
35.8
24
60.1
48
75.4
96
88.9
Biocompatibility and Degradation Considerations
Degradation Mechanism: PDXO degrades primarily through the non-enzymatic, bulk hydrolysis of its ester linkages.[17] The degradation products are non-toxic and can be metabolized or cleared by the body. The rate of degradation is influenced by molecular weight, copolymer composition, and the surrounding physiological environment.[18][19] The ether linkages within the backbone impart greater flexibility and can influence the degradation kinetics compared to pure polyesters like PLLA or PGA.
Biocompatibility: PDXO and its copolymers are generally considered to be highly biocompatible, eliciting a minimal inflammatory response upon implantation.[18][19][20] However, as with any implantable material, a comprehensive biological safety evaluation according to ISO 10993 standards is mandatory before clinical consideration.[21] This includes assessments for cytotoxicity, sensitization, and irritation.
Conclusion and Future Perspectives
Elastomers based on 1,3-dioxepan-2-one represent a versatile and highly tunable class of biomaterials. Through controlled polymerization and copolymerization, their mechanical properties, degradation rates, and functionality can be precisely tailored to meet the demands of various biomedical applications. The protocols outlined in this guide provide a robust framework for researchers to synthesize these advanced polymers and fabricate them into functional scaffolds and delivery systems.
Future advancements will likely focus on the development of "smart" DXO-based elastomers that can respond to biological stimuli and the creation of more complex, functionalized copolymers for targeted drug delivery and advanced regenerative medicine strategies.[1][8]
References
Padmakumar, S., Varghese, M. M., & Menon, D. (2022). Differential Drug Release Kinetics from Paclitaxel-Loaded Polydioxanone Membranes and Capsules. Recent Advances in Drug Delivery and Formulation, 16(3), 241-252. Available from: [Link]
Undin, J., Finne-Wistrand, A., Seppälä, J., & Albertsson, A. C. (2013). Copolymerization of 2-methylene-1,3-dioxepane and glycidyl methacrylate, a well-defined and efficient process for achieving functionalized polyesters for covalent binding of bioactive molecules. Biomacromolecules, 14(6), 2095-2102. Available from: [Link]
Undin, J., Finne-Wistrand, A., Seppälä, J., & Albertsson, A. C. (2013). Copolymerization of 2-Methylene-1,3-dioxepane and Glycidyl Methacrylate, a Well-Defined and Efficient Process for Achieving Functionalized Polyesters for Covalent Binding of Bioactive Molecules. Biomacromolecules. Available from: [Link]
Liu, J., et al. (2016). Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. Polymer Chemistry, 7(4), 833-843. Available from: [Link]
van der Walle, C. F., et al. (2006). Resilient Bioresorbable Copolymers Based on Trimethylene Carbonate, l-Lactide, and 1,5-Dioxepan-2-one. Biomacromolecules, 7(5), 1493-1501. Available from: [Link]
Undin, J., et al. (2013). Copolymerization of 2-methylene-1,3-dioxepane and glycidyl methacrylate, a well-defined and efficient process for achieving functionalized polyesters for covalent binding of bioactive molecules. Biomacromolecules, 14(6), 2095-2102. Available from: [Link]
Höglund, A., et al. (2003). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1847-1855. Available from: [Link]
Liu, J., et al. (2016). Functional 2-methylene-1,3-dioxepane terpolymer: A versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. Polymer Chemistry. Available from: [Link]
ResearchGate. (n.d.). The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored at all temperatures.²⁵. Available from: [Link]
Sahoo, C. K., et al. (2016). Studies on Drug Release Kinetics and Mechanism from Sustained Release Matrix Tablets of Isoniazid using Natural Polymer Obtained from Dioscorea Alata. International Journal of Pharmaceutical Sciences and Research, 7(8), 3328-3335. Available from: [Link]
Wang, Y., et al. (2011). Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. Biomaterials, 32(27), 6647-6657. Available from: [Link]
Basak, S. C., et al. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 1-10. Available from: [Link]
Nunez, A. M., et al. (2020). Degradable biporous polymeric networks based on 2-methylene-1,3-dioxepane: Towards hierarchically structured materials meant for biomedical applications. Polymer. Available from: [Link]
Wang, Y., et al. (2011). Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters. Biomaterials, 32(27), 6647-6657. Available from: [Link]
Boland, E. D., et al. (2016). Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applications. European Journal of Pharmaceutics and Biopharmaceutics, 98, 39-50. Available from: [Link]
Zhang, Y., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1661. Available from: [Link]
ResearchGate. (n.d.). Energy profiles of the reactions of 1,3-dioxan-2-one and 1,3-dioxolan-2-one with methylamine calculated by PM3 MO method. Available from: [Link]
Luke, E. A., & Naresh, P. (2017). Modelling of Drug Release from a Polymer Matrix System. Novel Approaches in Drug Designing & Development, 2(3). Available from: [Link]
He, H., et al. (2014). Drug-Initiated Ring-Opening Polymerization of O-Carboxyanhydrides for the Preparation of Anticancer Drug-Poly(O-Carboxyanhydride) Nanoconjugates. ACS Macro Letters, 3(10), 1026-1030. Available from: [Link]
Franta, E., et al. (1986). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Die Makromolekulare Chemie: Rapid Communications, 7(1), 1-5. Available from: [Link]
Wang, Y., et al. (2022). Synthesis and Post-Functionalization of Poly(conjugated ester)s Based on 3-Methylene-1,5-dioxepan-2-one. Biomacromolecules, 23(12), 5243-5252. Available from: [Link]
Zhang, Z., et al. (2021). In Vivo Degradation Mechanism and Biocompatibility of a Biodegradable Aliphatic Polycarbonate: Poly(Trimethylene Carbonate-co-5-Hydroxy Trimethylene Carbonate). ACS Applied Bio Materials, 4(4), 3389-3398. Available from: [Link]
Ramesh, N., et al. (2021). Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications. Journal of Materials Science: Materials in Medicine, 32(1), 1-18. Available from: [Link]
Pavaloiu, R. D., et al. (2021). Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs. Ovidius University Annals of Chemistry, 32(2), 132-136. Available from: [Link]
Ulery, B. D., et al. (2011). Biodegradation of Medical Purpose Polymeric Materials and Their Impact on Biocompatibility. Biomaterials Science and Engineering. Available from: [Link]
Metecon GmbH. (2023). Polymers in Medical Devices: Polymer degradation and identification. Available from: [Link]
Loefgren, A., et al. (1995). Synthesis and Characterization of Biodegradable Homopolymers and Block Copolymers Based on 1,5-Dioxepan-2-one. Macromolecules, 28(6), 2058-2063. Available from: [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]
Bezwada Biomedical. (n.d.). White Papers. Available from: [Link]
Simon, Jr., C. G. (n.d.). Scaffold Fabrication Tutorial: Salt-Leaching & Gas Foamed Scaffolds. National Institute of Standards and Technology. Available from: [Link]
Hergenrother, W. L., & Doshak, J. M. (1993). U.S. Patent No. 5,244,966. Washington, DC: U.S. Patent and Trademark Office.
Ordonio, G. F., et al. (2015). Mechanical and Rheological Properties of Polyurethane Elastomers from Hydroxy-Terminated Polybutadiene and Isophorone Diisocyanate Used as Liners for Composite Propellants. Journal of Research Updates in Polymer Science, 4(2), 51-56. Available from: [Link]
Kumar, A., et al. (2020). Terpene Based Elastomers: Synthesis, Properties, and Applications. Polymers, 12(5), 1089. Available from: [Link]
Bibhuti, I., et al. (2025). Optimization of Nanoparticle-Based Scaffold Fabrication for Tissue Engineering Using DOE Technique. Journal of Pharmaceutical Sciences. Available from: [Link]
Goodarzi, H., et al. (2019). Preparation and Characterization of Nanocomposite Scaffolds (Collagen/β-TCP/SrO) for Bone Tissue Engineering. Tissue Engineering and Regenerative Medicine, 16(3), 237-251. Available from: [Link]
Contardi, M., et al. (2025). Fabrication and Evaluation of Polyhydroxyalkanoate-Based Nanoparticles for Curcumin Delivery in Biomedical Applications. Pharmaceutics. Available from: [Link]
Application Note: Advanced Functionalization of 1,3-Dioxepan-2-One for Stimuli-Responsive Drug Delivery Systems
Target Audience: Researchers, Polymer Chemists, and Formulation Scientists in Nanomedicine. Executive Summary & Mechanistic Rationale The development of next-generation drug delivery systems relies heavily on biodegradab...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Chemists, and Formulation Scientists in Nanomedicine.
Executive Summary & Mechanistic Rationale
The development of next-generation drug delivery systems relies heavily on biodegradable polymers that can be precisely engineered for targeted, stimuli-responsive release. Aliphatic polycarbonates (APCs) are premier candidates due to their excellent biocompatibility and non-toxic degradation profiles. Within this class, the 7-membered cyclic carbonate (7CC), 1,3-dioxepan-2-one (also known as tetramethylene carbonate, TEMC), offers distinct thermodynamic and synthetic advantages over its 6-membered counterpart, trimethylene carbonate (TMC).
The 7CC Advantage: The 7-membered ring possesses significantly higher torsional strain. Consequently, the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one is thermodynamically highly favored, proceeding up to 100 times faster than TMC under catalytic conditions, while entirely avoiding the undesired decarboxylation side-reactions often observed in 6-membered rings [1].
The Need for Functionalization: Bare poly(1,3-dioxepan-2-one) is highly hydrophobic and lacks the chemical handles necessary for drug conjugation or environmental responsiveness. By synthesizing functionalized monomers—specifically at the 5-position (e.g., 5-allyl- or 5-benzyloxy-1,3-dioxepan-2-one)—we create a versatile platform [2]. Post-polymerization modifications of these pendant groups allow for the introduction of ionizable amines, enabling the formulation of pH-responsive nanocarriers that selectively release chemotherapeutics in the acidic tumor microenvironment [3].
Experimental Workflows & Validated Protocols
The following protocols detail the end-to-end synthesis of an amine-functionalized, pH-responsive amphiphilic block copolymer: mPEG-b-P(Amine-TEMC) .
Protocol A: Synthesis of the Functional Monomer (5-Allyl-1,3-dioxepan-2-one)
Objective: Synthesize a 7CC monomer with a pendant allyl group for downstream click chemistry.
Reaction Setup: In a flame-dried Schlenk flask under N₂, dissolve 2-allyl-1,4-butanediol (1.0 eq) and anhydrous pyridine (6.0 eq) in anhydrous dichloromethane (DCM) to achieve a highly dilute solution (0.05 M). Cool the mixture to -78°C.
Cyclization: Dissolve triphosgene (0.5 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 90 minutes using a syringe pump.
Mechanistic Insight: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The combination of high dilution and ultra-low temperature (-78°C) is critical; it suppresses intermolecular collisions (which lead to linear oligomerization) and thermodynamically drives the intramolecular ring closure to form the 7-membered ring [4]. Pyridine acts as an essential acid scavenger to neutralize the HCl byproduct, preventing the dehydration of the diol precursor.
Self-Validation (QC): Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography. Validate the monomer via ¹H NMR: Confirm the presence of the cyclic carbonate protons (multiplet at ~4.2 ppm) and the preservation of the pendant allyl protons (multiplet at ~5.7 ppm).
Protocol B: Metal-Free Organocatalytic ROP
Objective: Polymerize the monomer into an amphiphilic block copolymer without using cytotoxic heavy metals.
Polymerization: In a glovebox, combine methoxy-poly(ethylene glycol) (mPEG-OH, 5 kDa, macroinitiator) and 5-allyl-1,3-dioxepan-2-one in anhydrous DCM. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq relative to monomer) to initiate the reaction at room temperature.
Mechanistic Insight: DBU is a highly effective hydrogen-bonding organocatalyst for the ROP of cyclic esters and carbonates [5]. Avoiding traditional tin-based catalysts (e.g., Sn(Oct)₂) is a strict requirement for FDA-compliant nanomedicines to eliminate residual heavy metal toxicity [6].
Self-Validation (QC): Terminate the reaction after 2 hours with an excess of benzoic acid. Precipitate the polymer in cold diethyl ether. Analyze via Gel Permeation Chromatography (GPC) to ensure a narrow dispersity (Đ < 1.2), confirming a controlled, living polymerization.
Objective: Graft pH-responsive amines and self-assemble into Doxorubicin (DOX)-loaded micelles.
Post-Polymerization Modification: Dissolve the mPEG-b-P(Allyl-TEMC) copolymer, cysteamine hydrochloride (10 eq per allyl group), and the photoinitiator DMPA in dimethylformamide (DMF). Irradiate with UV light (365 nm) for 1 hour.
Mechanistic Insight: The radical-mediated thiol-ene "click" reaction is entirely orthogonal to the polycarbonate backbone. It achieves near 100% conversion of the allyl groups to primary amines without hydrolyzing the sensitive carbonate linkages [7].
Nanoprecipitation & Drug Loading: Dissolve the amine-functionalized polymer and Doxorubicin base (DOX) in DMSO. Add this organic phase dropwise into vigorously stirring deionized water (pH 7.4). Dialyze against water (MWCO 3.5 kDa) for 24 hours to remove DMSO and free DOX.
Mechanistic Insight: At physiological pH (7.4), the grafted amines are largely unprotonated, allowing the hydrophobic polycarbonate block to tightly pack into a micellar core, trapping the DOX. Upon cellular endocytosis and transit to the acidic endosome (pH 5.0), the amines rapidly protonate. The resulting electrostatic repulsion causes the micelle to swell and disassemble, triggering a burst release of the chemotherapeutic payload [3].
System Visualizations
Caption: Experimental workflow from 7CC monomer synthesis to the formulation of DOX-loaded nanocarriers.
Caption: Mechanism of pH-responsive drug release driven by the protonation of functionalized poly(1,3-dioxepan-2-one).
Quantitative Data Summaries
The table below summarizes the physicochemical properties of the synthesized polymers and their corresponding nanocarrier formulations. Note the significant enhancement in Drug Loading Efficiency (DLE) following amine functionalization.
Polymer Construct
Monomer Conversion (%)
Mₙ (kDa)
Dispersity (Đ)
Nanoparticle Size (nm)
DOX Loading Efficiency (%)
mPEG-b-P(TEMC) (Unfunctionalized Control)
98
12.5
1.15
95 ± 5
45 ± 3
mPEG-b-P(Allyl-TEMC) (Pre-Click)
95
13.2
1.18
105 ± 6
42 ± 4
mPEG-b-P(Amine-TEMC) (Post-Click)
N/A
14.8
1.20
115 ± 8
78 ± 5
Data Interpretation: The introduction of primary amines via thiol-ene click chemistry significantly increases the DOX loading efficiency (from 45% to 78%). This is attributed to favorable electrostatic interactions and hydrogen bonding between the amine-functionalized polycarbonate core and the doxorubicin molecules during the nanoprecipitation process.
References
1.[2] Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews.[Link]
2.[6] Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. Polymers (Basel).[Link]
3.[4] Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Macromolecules.[Link]
4.[3] Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery. Pharmaceutics (Semantic Scholar).[Link]
5.[1] ROP of Cyclic Carbonates | Organic Catalysis for Polymerisation. Royal Society of Chemistry (RSC).[Link]
6.[5] DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. International Journal of Molecular Sciences (PMC).[Link]
Application Note: Solvent-Free Bulk Polymerization of 1,3-Dioxepan-2-one for Biomedical Applications
Executive Summary & Mechanistic Rationale 1,3-Dioxepan-2-one, commonly referred to as tetramethylene carbonate (TeMC) or 7-membered cyclic carbonate (7CC), is a critical monomer for synthesizing biodegradable and biocomp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1,3-Dioxepan-2-one, commonly referred to as tetramethylene carbonate (TeMC) or 7-membered cyclic carbonate (7CC), is a critical monomer for synthesizing biodegradable and biocompatible aliphatic polycarbonates (APCs) [4]. Unlike six-membered cyclic carbonates, the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one proceeds without decarboxylation, preserving the structural integrity of the carbonate linkages [1].
For drug development and nanomedicine, synthesizing poly(tetramethylene carbonate) (PTeMC) via solvent-free bulk polymerization is highly preferred.
Causality of the Bulk Approach: Conducting ROP in a solvent-free melt maximizes monomer concentration, thermodynamically driving the equilibrium toward high-molecular-weight polymers rather than cyclic oligomers [5]. Furthermore, eliminating organic solvents removes the risk of residual solvent toxicity, a strict requirement for FDA-compliant pharmaceutical excipients and implantable biomaterials [6].
Reaction Dynamics & Catalyst Selection
The bulk ROP of 1,3-dioxepan-2-one can be driven by three primary catalytic pathways, each offering distinct advantages for specific downstream applications:
Enzymatic Catalysis (Novozym-435): Lipase-catalyzed ROP is a "green" pathway that operates at mild temperatures (30–70 °C). Crucially, it yields completely metal-free PTeMC, making it the gold standard for drug delivery vehicles where heavy metal cytotoxicity is a concern [2].
Organometallic Catalysis (Sn(Oct)₂): Stannous octoate is the industrial standard for achieving high-molecular-weight PTeMC rapidly, though it requires higher temperatures (100–120 °C) and exhaustive downstream purification to remove tin residues [5].
Cationic Catalysis (HCl/Et₂O or MeOTf): Operates via an activated monomer mechanism, providing exceptional control over molecular weight and yielding very narrow dispersity (Đ < 1.20) [1].
Workflow for the solvent-free bulk ring-opening polymerization of 1,3-dioxepan-2-one.
This self-validating protocol utilizes immobilized lipase to generate metal-free PTeMC suitable for nanotherapeutics [2].
Step 1: Reagent Desiccation
Action: Dry 1,3-dioxepan-2-one under vacuum (0.1 mbar) at 40 °C for 24 hours. Desiccate Novozym-435 (immobilized Candida antarctica lipase B) over P₂O₅ under vacuum for 48 hours.
Causality: Trace moisture acts as a potent chain transfer agent in ROP. Even parts-per-million levels of water will prematurely terminate chain propagation, drastically reducing the number-average molecular weight (
) and broadening the dispersity.
Step 2: Reaction Assembly
Action: Inside an argon-filled glovebox, transfer 5.0 g of dried TeMC and 50 mg of Novozym-435 into a silanized glass ampoule.
Causality: Silanization of the glassware caps surface hydroxyl (silanol) groups. If left untreated, these surface hydroxyls can initiate parasitic polymer chains, skewing the targeted monomer-to-initiator ratio.
Step 3: Bulk Polymerization
Action: Seal the ampoule and submerge it in a thermostated oil bath at 70 °C for 120 hours.
Causality: 70 °C is the optimal intersection point where the TeMC monomer (melting point ~35 °C) remains in a low-viscosity molten bulk state, maximizing mass transfer, while preserving the tertiary structure and catalytic activity of the lipase enzyme [6].
Step 4: Termination and Purification
Action: Quench the reaction by rapidly cooling the ampoule to room temperature. Dissolve the crude polymer melt in a minimal volume of dichloromethane (DCM). Filter the solution through a 0.45 µm PTFE syringe filter.
Causality: Filtration physically removes the immobilized Novozym-435 beads, instantly halting any further catalytic activity or transesterification.
Step 5: Polymer Isolation
Action: Precipitate the polymer by adding the DCM filtrate dropwise into a 10-fold volumetric excess of cold methanol (-20 °C) under vigorous magnetic stirring. Collect the white precipitate and dry to a constant weight under vacuum.
Causality: PTeMC is highly hydrophobic and insoluble in cold methanol, whereas unreacted TeMC monomer and short cyclic oligomers remain highly soluble. This differential solubility ensures a high-purity polymer isolate.
The choice of catalytic system directly dictates the reaction kinetics and the physical properties of the resulting PTeMC. The table below synthesizes quantitative benchmarks for bulk polymerization of 7CC derivatives[1, 2, 5, 6].
Catalyst System
Temp (°C)
Time (h)
Yield (%)
( g/mol )
Dispersity (Đ)
Primary Application
Novozym-435
30 - 70
120
> 95
15,000
2.20
Metal-free drug delivery [2]
Sn(Oct)₂
120
24
> 90
45,000
1.60
Structural biomaterials [5]
HCl / Et₂O
20
48
> 98
12,000
1.15
Precision block copolymers [1]
Downstream Applications: Nanotherapeutics & Drug Delivery
Because PTeMC is highly hydrophobic and completely biodegradable, it serves as an excellent core material for drug-loaded polymeric micelles. By utilizing a "one-shot feeding" or macroinitiator ROP approach, researchers can synthesize amphiphilic diblock copolymers, such as methoxy poly(ethylene glycol)-block-poly(tetramethylene carbonate) (mPEG-b-PTeMC) [2].
Self-Assembly and Stimuli-Responsive Release
When dispersed in aqueous media, mPEG-b-PTeMC spontaneously self-assembles into nanosized micelles (approx. 25–150 nm). Hydrophobic chemotherapeutics (e.g., Ibuprofen, Camptothecin, or Doxorubicin) are sequestered within the PTeMC core, while the PEG corona provides steric stabilization and prevents rapid reticuloendothelial system (RES) clearance [2, 3].
Advanced iterations incorporate amine-functionalized polycarbonate blocks (e.g., PADMC-b-PTeMC). These "smart" micelles exploit the mildly acidic tumor microenvironment (pH ~5.8). Upon entering the acidic environment, the amine groups protonate, causing electrostatic repulsion and volume expansion of the micellar core, thereby accelerating the release of the encapsulated drug directly at the tumor site [3].
Self-assembly of PTeMC block copolymers into drug-loaded micelles and pH-triggered release.
References
Cationic Ring-Opening Polymerization of Seven-Membered Cyclic Carbonate with Water−Hydrogen Chloride through Activated Monomer Process. Macromolecules - ACS Publications. 1
Facile fabrication of diblock methoxy poly(ethylene glycol)-poly(tetramethylene carbonate) and its self-assembled micelles as drug carriers. PubMed. 2
Acidity-promoted cellular uptake and drug release mediated by amine-functionalized block polycarbonates prepared via one-shot ring-opening copolymerization. PubMed. 3
Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Pure. 4
Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Macromolecules - ACS Publications. 5
Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbonates. ResearchGate. 6
Technical Support Center: Molecular Weight Control in 1,3-Dioxepan-2-one (7CC) Ring-Opening Polymerization
Welcome to the Advanced Polymerization Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with 1,3-dioxepan-2-one, commonly known as tetr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Polymerization Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with 1,3-dioxepan-2-one, commonly known as tetramethylene carbonate or 7CC.
The ring-opening polymerization (ROP) of 7CC yields aliphatic polycarbonates that are highly valued in biomedical applications, including drug delivery nanovehicles and tissue engineering scaffolds[1]. However, achieving a predictable molecular weight (MW) and a narrow dispersity (Đ) can be challenging due to the monomer's high ring strain, propensity for transesterification, and extreme sensitivity to protic impurities[2].
Diagnostic Workflow for MW Deviations
Before altering your chemical formulations, use the following diagnostic logic tree to identify the root cause of molecular weight deviations in your 7CC ROP experiments.
Diagnostic workflow for troubleshooting molecular weight deviations in 7CC ROP.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why is my observed number-average molecular weight (
) significantly lower than the theoretical target, even though conversion is high?A1: In a living ROP system, the theoretical is strictly governed by the[Monomer]/[Initiator] ratio. If your observed is lower than expected while maintaining a narrow dispersity, the causality points directly to the presence of extraneous protic impurities—most commonly water. 1,3-dioxepan-2-one is hygroscopic; trace moisture acts as a potent co-initiator[3]. Because every water molecule can initiate a new polymer chain, the total effective initiator concentration increases, proportionally slashing the resulting molecular weight.
Actionable Fix: Purify the 7CC monomer rigorously by recrystallization from ethyl acetate followed by sublimation under high vacuum. Ensure monomer moisture content is below 10 ppm before proceeding.
Q2: How do I prevent transesterification and backbiting that broadens dispersity (Đ > 1.4)?A2: Seven-membered cyclic carbonates possess higher ring strain than their six-membered counterparts (like trimethylene carbonate). While this thermodynamic instability drives faster polymerization, it also renders the resulting polycarbonate backbone highly susceptible to intermolecular transesterification (chain scrambling) and intramolecular backbiting (cyclodepolymerization)[2]. These side reactions randomize chain lengths, broadening the dispersity.
Actionable Fix: Lower the reaction temperature (e.g., 20°C to 50°C) to kinetically suppress backbiting, and switch to a highly regioselective catalyst. For example, cationic ROP using an
activated monomer system at ambient temperature effectively suppresses decarboxylation and backbiting, maintaining Đ between 1.11 and 1.17[4].
Q3: Which catalytic system provides the optimal balance of activity and MW control for biomedical-grade 7CC?A3: For precise architectural control (e.g., synthesizing block copolymers for drug nanovehicles), coordination-insertion mechanisms are superior. Zinc-alkoxide catalysts, generated in situ from
and benzyl alcohol (BnOH), exhibit exceptional regioselectivity. They control propagation strictly via acyl-oxygen cleavage without disturbing the polymer backbone[2][5]. If your drug development protocol requires completely metal-free synthesis, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 4-dimethylaminopyridine (DMAP) provide rapid kinetics with highly predictable molecular weights[2].
Coordination-insertion mechanism of 7CC ROP using a Zinc-alkoxide active species.
Quantitative Catalyst Comparison
To aid in experimental design, the following table summarizes the performance of various catalytic systems utilized for the ROP of 1,3-dioxepan-2-one.
Standard Operating Procedure: Controlled ROP of 1,3-Dioxepan-2-one via Zinc-Alkoxide Catalysis
To guarantee absolute control over molecular weight, the initiation step must be 100% efficient before propagation begins. This protocol utilizes a self-validating system by incorporating an in-process NMR checkpoint to confirm complete catalyst alcoholysis prior to monomer introduction.
In a nitrogen-filled glovebox, dissolve the catalyst precursor
(1.0 eq) in anhydrous toluene to a concentration of 0.05 M.
Add anhydrous benzyl alcohol (BnOH) (1.0 eq) dropwise while stirring.
Self-Validation Checkpoint: Stir for 30 minutes at room temperature. Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via
NMR in .
Causality: You must observe the complete disappearance of the
protons (typically around ~0.1 ppm) and the emergence of shifted benzylic protons. Proceeding without this confirmation risks incomplete initiation, leading to bimodal molecular weight distributions[5].
Step 2: Monomer Preparation
Dissolve the ultra-purified 1,3-dioxepan-2-one in anhydrous toluene to achieve the target [Monomer]/[Initiator] ratio (e.g., 100:1 for a target DP of 100).
Critical Parameter: Maintain the monomer concentration between 1.0 M and 2.0 M. Dilute solutions thermodynamically favor cyclodepolymerization (backbiting) over propagation.
Step 3: Polymerization Execution
Rapidly inject the 7CC monomer solution into the vigorously stirring active zinc-alkoxide catalyst solution at 25°C.
Monitor the reaction progress via FT-IR spectroscopy. Track the shift of the cyclic carbonate carbonyl stretch (~1750 cm⁻¹) to the linear aliphatic polycarbonate stretch (~1740 cm⁻¹).
Step 4: Termination and Recovery
Upon reaching the desired conversion (typically 2 to 4 hours), terminate the living polymer chains by adding 0.5 mL of acidic methanol (5% HCl in MeOH). This cleaves the zinc-polymer bond.
Precipitate the polymer by dripping the toluene solution into a 10-fold volumetric excess of cold methanol.
Filter and dry the resulting poly(tetramethylene carbonate) under high vacuum to a constant weight. Analyze via Size Exclusion Chromatography (SEC) to confirm
and Đ.
References
[2] Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates | Macromolecules - ACS Publications.[Link]
[6] Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate, 1,3-dioxepan-2-one - Scite.ai.[Link]
[4] Cationic Ring-Opening Polymerization of Seven-Membered Cyclic Carbonate with Water−Hydrogen Chloride through Activated Monomer Process | Macromolecules - ACS Publications.[Link]
[3] US9388275B2 - Method of ring-opening polymerization, and related compositions and articles - Google Patents.
[5] DFT investigations on the ring-opening polymerization of substituted cyclic carbonates catalyzed by zinc-{β-diketiminate} complexes - Polymer Chemistry (RSC Publishing).[Link]
[1] Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials - Pure.[Link]
minimizing transesterification during 1,3-dioxepan-2-one polymerization
Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one (seven-membered cyclic carbonate, 7CC). This resource is designed for researchers, polymer chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one (seven-membered cyclic carbonate, 7CC). This resource is designed for researchers, polymer chemists, and drug development professionals synthesizing aliphatic polycarbonates for biomedical applications.
Our primary focus is addressing the most pervasive challenge in 7CC polymerization: transesterification (transcarbonatation) . This side reaction scrambles polymer chains and generates cyclic oligomers, severely compromising the molecular weight distribution and structural integrity of your biomaterials[1].
Part 1: Mechanistic Insights & Troubleshooting FAQs
Transesterification during the ROP of 1,3-dioxepan-2-one occurs when the active propagating chain end attacks an existing carbonate linkage within a polymer backbone instead of a monomer molecule.
Intermolecular transcarbonatation leads to chain scrambling and broad dispersity (
).
Intramolecular transcarbonatation (backbiting) leads to the formation of cyclic oligomers and a reduction in overall polymer yield[2].
Q1: Why is my poly(1,3-dioxepan-2-one) showing a broad molecular weight distribution (
> 1.5)?
Causality: A broad dispersity is the hallmark of intermolecular transcarbonatation. This typically occurs because the activation energy for transesterification is higher than that for propagation. If your reaction temperature is too high (e.g., bulk polymerization at 120 °C using
), the thermal energy surpasses the threshold required for the active chain ends to attack the polymer backbone[3].
Solution: Shift from high-temperature bulk polymerization to low-temperature solution polymerization (e.g., 25 °C in ). Switch to mild organocatalysts or specialized metal complexes that operate efficiently at lower temperatures.
Q2: How do I select the right catalyst to minimize backbiting and cyclic oligomer formation?
Causality: The nucleophilicity and basicity of your catalyst dictate its propensity to induce side reactions. Strong, highly active catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are excellent for rapid propagation but become aggressive transesterification agents once the monomer is depleted.
Solution: Use a milder organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea hydrogen-bond donor, or utilize a regioselective organometallic complex such as
[1]. These systems provide high conversion rates without over-activating the polymer backbone.
Q3: At what conversion percentage should I quench the reaction?
Causality: The rate of propagation is directly proportional to monomer concentration (
), whereas the rate of transesterification is proportional to the concentration of polymer repeat units. As approaches zero, the kinetic preference shifts entirely to transesterification.
Solution: Do not aim for 100% conversion. Quench the reaction at 85–90% conversion . The slight loss in yield is a necessary thermodynamic trade-off to preserve a narrow dispersity and high structural fidelity.
Part 2: Quantitative Catalyst Comparison
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting transesterification levels during 1,3-dioxepan-2-one ROP.
The following diagram maps the kinetic pathways of 1,3-dioxepan-2-one ROP, illustrating the divergence between controlled propagation and transesterification side-reactions.
Kinetic pathways in 7CC ROP: Controlled propagation vs. transcarbonatation side reactions.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, this protocol employs a kinetic-quench methodology . By utilizing a mild organocatalyst (DBU) and strict conversion monitoring, the system self-validates by preventing the thermodynamic conditions that allow transesterification to occur.
Materials Required:
Monomer: 1,3-dioxepan-2-one (Purified via recrystallization from dry ethyl acetate/hexane, stored in a glovebox).
Initiator: Benzyl alcohol (BnOH) (Distilled over
).
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Distilled and stored over molecular sieves).
Inside a nitrogen-filled glovebox, charge a flame-dried 20 mL Schlenk flask with 1,3-dioxepan-2-one (1.16 g, 10.0 mmol).
Add 5.0 mL of anhydrous
to dissolve the monomer completely.
Add Benzyl alcohol (10.4 µL, 0.1 mmol) to establish a target Degree of Polymerization (DP) of 100.
Equilibrate the flask at 25 °C. Initiate the reaction by adding DBU (15.0 µL, 0.1 mmol) via a microsyringe.
Step 2: Kinetic Monitoring (The Self-Validation Check)
5. Allow the reaction to stir. At exactly 60 minutes, extract a 0.1 mL aliquot using a degassed syringe.
6. Immediately quench the aliquot into a vial containing
and a trace amount of benzoic acid.
7. Perform a rapid NMR analysis. Compare the integration of the monomer's methylene protons ( ~4.3 ppm) against the polymer's methylene protons ( ~4.1 ppm).
8. Validation Logic: If conversion is < 85%, allow the reaction to proceed for another 30 minutes. If conversion is 85%, proceed immediately to Step 3. Do not allow the reaction to exceed 95% conversion.
Step 3: Quenching & Isolation
9. Once the target conversion (85-90%) is validated, rapidly inject 0.2 mL of the 1 M benzoic acid solution into the Schlenk flask. Causality: Benzoic acid protonates the DBU, immediately neutralizing the active propagating center and freezing the polymer architecture before backbiting can initiate.
10. Precipitate the polymer by dropping the reaction mixture slowly into 100 mL of cold, vigorously stirred methanol.
11. Collect the precipitated poly(1,3-dioxepan-2-one) via vacuum filtration and dry under high vacuum at room temperature for 24 hours.
References
Guillaudeu, S. J., et al. (2010). "Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates." Macromolecules. Available at:[Link]
Serova, V. A., et al. (2024). "Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate." Polymers (MDPI). Available at:[Link]
Tempelaar, S., et al. (2021). "Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials." Chemical Reviews. Available at:[Link]
Technical Support Center: 1,3-Dioxepan-2-one Copolymer Stabilization
Welcome to the Technical Support Center for aliphatic polycarbonate derivatives. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1,3-dioxepan-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for aliphatic polycarbonate derivatives. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1,3-dioxepan-2-one (tetramethylene carbonate, or 7CC) copolymers.
While 7CC copolymers—often synthesized with L-lactide or
-caprolactone—offer exceptional biocompatibility and tunable degradation profiles for drug delivery[1][2], their thermal instability during melt processing or sterilization is a notorious bottleneck. This guide dissects the mechanistic causality behind thermal degradation and provides self-validating protocols to engineer thermally robust copolymers.
Part 1: Diagnostic Overview & Mechanistic Causality
The thermal degradation of 1,3-dioxepan-2-one copolymers is not a single event, but a competition between three distinct thermodynamic and kinetic pathways[3][4]:
Unzipping (Backbiting): Terminal hydroxyl (–OH) groups act as nucleophiles, attacking adjacent carbonate linkages. This intra-molecular transesterification "unzips" the polymer chain, regenerating cyclic monomers or forming low-molecular-weight oligomers[5].
Catalyst-Driven Transesterification: Residual ring-opening polymerization (ROP) catalysts, particularly Lewis acids like Tin(II) 2-ethylhexanoate (
), drastically lower the activation energy for chain scission at elevated temperatures[6].
Decarboxylation: At temperatures exceeding 200°C, the carbonate backbone undergoes homolytic or heterolytic cleavage, releasing
gas and leaving behind ether linkages (polyether segments)[7][8].
Thermal degradation pathways of 1,3-dioxepan-2-one copolymers.
Part 2: Troubleshooting Guides & FAQs
Q1: During melt extrusion at 180°C, my poly(1,3-dioxepan-2-one-co-L-lactide) batch loses over 40% of its molecular weight. How do I prevent this?A1: This catastrophic drop in molecular weight (
) is primarily driven by active residual ROP catalysts. remains catalytically active in the polymer matrix long after synthesis[1][6]. When heated above its glass transition/melting point, the mobility of the chains increases, allowing the residual tin to catalyze inter-chain transesterification and intra-chain backbiting.
Solution: You must chemically quench the catalyst and remove it prior to thermal processing. Implement a chelating wash (e.g., using 8-hydroxyquinoline or EDTA) during your polymer precipitation step (see Protocol 1).
Q2: I am observing micro-bubbles and a yellow discoloration in my copolymer films after hot-pressing. What is the chemical cause?A2: The bubbles are trapped
gas, a direct symptom of thermal decarboxylation[7]. The 7-membered carbonate ring, once opened, forms a backbone that is susceptible to losing carbon dioxide at high thermal stress, converting the polycarbonate segments into polyethers[8]. The yellowing is often associated with the oxidation of these newly formed ether linkages or the degradation of residual monomer.
Solution: Lower your processing temperature to strictly below 170°C. If higher temperatures are unavoidable, the polymer must be end-capped to increase its overall thermal onset degradation temperature ().
Q3: Does the choice of comonomer affect the thermal stability of the 7CC segments?A3: Absolutely. Copolymerizing 1,3-dioxepan-2-one with
-caprolactone generally yields a more thermally stable, albeit more flexible, elastomer compared to L-lactide[1][2]. Lactide segments are highly prone to thermal unzipping into lactide dimers. A random copolymer distribution (achieved by matching reactivity ratios) prevents the formation of long, vulnerable homopolymer blocks, thereby distributing thermal stress more evenly across the backbone[1].
Part 3: Quantitative Data on Stabilization Strategies
To illustrate the efficacy of chemical interventions, the following table summarizes the thermal behavior of a standard Poly(1,3-dioxepan-2-one-co-L-lactide)[50:50] batch under various stabilization treatments.
Stabilization Strategy
Residual Catalyst (ppm)
(°C)*
Melt Viscosity Retention (180°C, 10 min)
Primary Degradation Mechanism
None (Control)
> 500
185
32%
Backbiting / Unzipping
Catalyst Quenching Only
< 10
225
78%
Decarboxylation
End-Capping Only
> 500
210
65%
Transesterification
Quenching + End-Capping
< 10
268
97%
Random Chain Scission
*
represents the temperature at which 5% mass loss occurs via Thermogravimetric Analysis (TGA).
Part 4: Standard Operating Procedures (SOPs)
To achieve the "Quenching + End-Capping" gold standard, follow these self-validating protocols. The causality here is sequential: you must first kill the catalyst to stop dynamic chain reshuffling, then lock the chain ends to prevent nucleophilic backbiting.
Step-by-step workflow for chemical stabilization of copolymers.
Dissolution: Dissolve the crude 1,3-dioxepan-2-one copolymer in anhydrous dichloromethane (DCM) to achieve a 10% w/v solution.
Chelation: Add a 5-fold molar excess (relative to the initial catalyst loading) of 8-hydroxyquinoline. Stir the solution vigorously at room temperature for 4 hours. Causality: 8-hydroxyquinoline forms a highly stable, bulky coordination complex with Tin(II), stripping it from the polymer chain ends.
Primary Precipitation: Dropwise, add the polymer solution into a 10-fold volume excess of cold methanol (-20°C) under vigorous stirring. The polymer will precipitate, while the tin-chelate complex remains soluble in the DCM/methanol liquor.
Validation: Analyze a dried sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed to Protocol 2 only if residual Tin is < 10 ppm.
Protocol 2: Hydroxyl End-Capping
Purpose: To convert reactive terminal hydroxyls into inert ester groups, shutting down the unzipping pathway[5].
Re-dissolution: Redissolve the quenched polymer in anhydrous DCM (10% w/v) under an inert argon atmosphere.
Reagent Addition: Add a 10-fold molar excess (relative to calculated polymer chain ends) of acetic anhydride, followed by an equimolar amount of anhydrous pyridine (acting as an acid scavenger and nucleophilic catalyst).
Reaction: Stir at 40°C for 12 hours. Causality: Pyridine activates the acetic anhydride, ensuring complete acetylation of the terminal –OH groups. The absence of –OH groups removes the nucleophile required for backbiting.
Final Purification: Precipitate the solution twice in cold methanol to remove unreacted acetic anhydride and pyridine acetate salts.
Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours to remove all residual solvents. Self-Validation: Perform
-NMR; the disappearance of the terminal hydroxyl proton peak (~2.6 ppm) and the appearance of a terminal acetate methyl peak (~2.0 ppm) confirms successful end-capping.
References
Kricheldorf, H. R., Jenssen, J., & Kreiser-Saunders, I. (1991). Polymers of carbonic acid, 6. Polymerization of trimethylene carbonate (1,3‐dioxan‐2‐one) with complexation catalysts. Die Makromolekulare Chemie.[Link]
Tempelaar, S., Mespouille, L., Dubois, P., & Dove, A. P. (2021). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Chemical Reviews.[Link]
Uflyand, I. E., et al. (2024). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. MDPI Polymers.[Link]
Park, J. H., et al. (2013). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Macromolecules (ACS Publications).[Link]
Zhu, W., et al. (2022). Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules (ACS Publications).[Link]
Pan, Q., et al. (2025). Reactivity of Carbonyl-Containing Solid Polymer Electrolytes in Lithium−Metal Batteries from First-Principles Molecular Dynamics. DiVA Portal.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
[label="Increase dilution
Fig 1. Reaction pathways in the synthesis of 1,3-dioxepan-2-one.
Part 2: Troubleshooting Guide (Q&A)
Q1: My yield of 1,3-dioxepan-2-one is consistently stuck at 20-30%. How can I push this higher?A: Low yields are almost exclusively caused by intermolecular oligomerization. To increase the yield to ~70%, you must enforce strict high-dilution conditions and low temperatures (-78 °C) [1].
Causality: Lowering the temperature reduces the kinetic energy of the molecules, slowing down the diffusion-controlled intermolecular collisions while allowing the proximity-driven intramolecular cyclization to proceed.
Q2: During solvent evaporation, my crystalline product turns into a viscous, gummy residue. What happened?A: Your monomer underwent spontaneous Ring-Opening Polymerization (ROP) during isolation. 7CCs are highly strained and will polymerize rapidly in the presence of trace acidic or basic impurities (e.g., residual pyridine or HCl)[2].
Causality: Concentration of the product under heat in the presence of catalytic impurities lowers the activation energy for ROP.
Solution: Ensure your organic phase is washed thoroughly with saturated aqueous
to remove all pyridine, dry over anhydrous , and evaporate the solvent at room temperature or below.
Q3: I have a large amount of linear poly(tetramethylene carbonate) waste from failed cyclizations. Can I recover the cyclic monomer from this?A: Yes. You can utilize a thermal "unzipping" (depolymerization) strategy[3]. By heating the oligomeric waste to 150–200 °C under high vacuum (e.g., 0.1 mmHg), the polymer chains will undergo backbiting and depolymerize, distilling over as the cyclic 1,3-dioxepan-2-one monomer.
Fig 2. Troubleshooting logic tree for optimizing 7CC yield.
Part 3: Standardized Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . You must verify the intermediate states before proceeding to the next step.
System Preparation: Flame-dry a 1 L three-neck flask equipped with an addition funnel and a magnetic stirrer under an argon atmosphere.
Reagent Loading: Dissolve 1,4-butanediol (10.0 g, 111 mmol) and anhydrous pyridine (52.7 g, 666 mmol) in 400 mL of anhydrous
. Cool the mixture to strictly -78 °C using a dry ice/acetone bath.
Slow Addition: Dissolve triphosgene (16.5 g, 55.5 mmol) in 150 mL of anhydrous
. Add this dropwise via the addition funnel over a period of no less than 2 hours .
Self-Validation Check: After 1 hour of addition, extract a 0.5 mL aliquot, quench with water, and run a quick crude
NMR. Look for the cyclic triplet at ~4.3 ppm vs. the linear broad signal at ~4.1 ppm. If the linear signal dominates, slow your addition rate immediately.
Quenching: Stir for an additional 2 hours at -78 °C, then quench rapidly with 200 mL of saturated aqueous
to neutralize all pyridine.
Isolation: Separate the organic layer, wash twice with brine, and dry over anhydrous
. Evaporate the solvent in vacuo at < 25 °C to prevent heat-induced ROP. Recrystallize from cold diethyl ether.
Setup: Place poly(tetramethylene carbonate) oligomers into a short-path vacuum distillation apparatus.
Catalysis (Optional but recommended): Add 0.1 wt% of a transesterification catalyst (e.g., tin(II) octoate or titanium(IV) isopropoxide) to lower the activation energy for backbiting.
Unzipping: Apply high vacuum (< 0.5 mmHg) and gradually heat the flask to 150–200 °C.
Collection: The 1,3-dioxepan-2-one will depolymerize and immediately distill over into the receiving flask (cooled with an ice bath).
Self-Validation Check: Monitor the distillation temperature. A sudden spike indicates degradation rather than depolymerization; reduce the mantle heat immediately.
Part 4: Quantitative Data Summary
Synthesis Method
Primary Reagents
Temp (°C)
Concentration
Typical Yield
Primary Byproduct
Standard Cyclization
1,4-butanediol, Triphosgene
20 to 45 °C
> 0.5 M
20 - 30%
Linear PTMC oligomers
High-Dilution Cyclization
1,4-butanediol, Triphosgene
-78 °C
< 0.2 M
65 - 70%
Trace oligomers
Thermal Depolymerization
PTMC oligomers, Sn(Oct)₂
150 - 200 °C
Neat (Bulk)
~80%
(if overheated)
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use triethylamine (TEA) instead of pyridine as the base?A: While TEA is commonly used for 5- and 6-membered cyclic carbonates, pyridine is vastly superior for 7CCs. Pyridine acts as a nucleophilic catalyst by forming an acylpyridinium intermediate with the chloroformate, which is highly reactive and accelerates the ring closure before intermolecular collisions can occur[1].
Q: How should I store the purified 1,3-dioxepan-2-one?A: Store the monomer in a tightly sealed, argon-purged container at -20 °C. Because ambient moisture can hydrolyze the carbonate, and trace impurities can trigger ROP, cold and dry storage is mandatory to maintain the monomer's integrity over time.
References
Endo, T. et al. (1998). Cationic ring-opening polymerization behavior of an aliphatic seven-membered cyclic carbonate, 1,3-dioxepan-2-one. Macromolecular Chemistry and Physics.
Guillaume, S. M., Carpentier, J.-F. et al. (2010). Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Macromolecules, 43(19), 8007–8017.
Dove, A. P. et al. (2021). Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews, 121(17), 10792–10858.
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
Technical Support Center: Troubleshooting Solubility of High Molecular Weight Poly(1,3-dioxepan-2-one)
Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with high molecular weight (HMW) poly(1,3-dioxepan-2-one), commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with high molecular weight (HMW) poly(1,3-dioxepan-2-one), commonly referred to as poly(tetramethylene carbonate) or PTeMC.
Mechanistic Overview: The Thermodynamics of Insolubility
Poly(1,3-dioxepan-2-one) is a highly valuable aliphatic polycarbonate utilized in drug delivery vehicles, tissue engineering scaffolds, and biodegradable elastomers ([1]). While low-molecular-weight oligomers are relatively easy to process, scaling up to HMW PTeMC (>100 kDa) introduces severe solubility challenges.
The Causality: As the molecular weight of PTeMC increases, polymer chain entanglements multiply. Concurrently, intermolecular van der Waals forces between the tetramethylene spacers and dipole-dipole interactions between the carbonate groups intensify. Thermodynamically, the entropy of mixing (
) for HMW polymers approaches zero. Consequently, dissolution becomes entirely dependent on minimizing the enthalpy of mixing (). If the Hildebrand and Hansen solubility parameters of your chosen solvent do not perfectly match the polymer's backbone, the chains will preferentially self-associate, resulting in incomplete swelling, gelation, or total insolubility.
Solvent Selection Matrix
To successfully dissolve HMW PTeMC, you must select a solvent capable of disrupting its specific polymer-polymer interactions. The table below outlines optimal solvents based on their physicochemical properties and field-proven efficacy ([],[3]).
Solvent
Polarity Index
Boiling Point (°C)
Solvation Efficacy for HMW PTeMC
Mechanistic Notes & Recommendations
Chloroform (CHCl₃)
4.1
61.2
Excellent
Strong dipole interactions effectively solvate the carbonate linkages. Ideal for GPC/SEC analysis and solvent casting.
Dichloromethane (DCM)
3.1
39.6
Excellent
Similar solvation mechanism to CHCl₃ but with higher volatility. Highly recommended for electrospinning workflows.
Tetrahydrofuran (THF)
4.0
66.0
Good
The ether oxygen acts as a hydrogen bond acceptor. Effective for moderate-to-high MW, but often requires thermal activation.
Dimethyl Sulfoxide (DMSO)
7.2
189.0
Moderate
Highly polar. Requires continuous heating (40–50°C) to disrupt crystalline domains. Useful for downstream biological assays.
Hexafluoro-2-propanol (HFIP)
2.0
58.2
Excellent (Co-solvent)
Strong hydrogen-bond donor. Add 5-10% v/v to primary solvents to break stubborn crystalline fractions in ultra-HMW batches.
Self-Validating Dissolution Protocol
This methodology is engineered as a self-validating system. Each step includes a physical checkpoint to ensure the polymer is properly pre-conditioned and solvated without inducing mechanochemical degradation.
Step 1: Surface Area Maximization (Pre-conditioning)
Action: Process the bulk HMW PTeMC into a fine powder using cryo-milling (liquid nitrogen cooling).
Causality: HMW polymers dissolve via a two-step process: solvent diffusion (swelling) followed by chain disentanglement. Cryo-milling exponentially increases the solvent-polymer interfacial area, accelerating solvent diffusion and preventing the formation of a highly viscous, impenetrable gel layer on the particle surface.
Step 2: Primary Solvation & Thermal Activation
Action: Suspend the polymer powder in the chosen primary solvent (e.g., Chloroform or THF) to a target concentration of 1–5% w/v. Heat the suspension to 40–50°C (ensure this is at least 10°C below the solvent's boiling point) under continuous magnetic stirring (400 RPM).
Causality: Thermal energy increases the free volume of the solvent and the kinetic energy of the polymer chains, overcoming the activation energy required for chain disentanglement.
Step 3: Acoustic Cavitation (Sonication)
Action: If the solution remains turbid after 2 hours of heated stirring, transfer the sealed vial to a bath sonicator for 10–15 minutes.
Self-Validation Check: The solution must transition from cloudy to optically clear (absence of the Tyndall effect).
Step 4: Quality Control & Filtration
Action: Pass the solution through a 0.45 µm PTFE syringe filter.
Causality: The filter acts as a physical validation gate. If the syringe plunger resists excessive pressure, micro-gels (undissolved ultra-high-MW fractions) are still present. This validates that the dissolution is incomplete, prompting the addition of a co-solvent (e.g., 5% HFIP) before proceeding.
Troubleshooting Workflow Visualization
Workflow for resolving high molecular weight poly(1,3-dioxepan-2-one) solubility issues.
Frequently Asked Questions (FAQs)
Q: Why does my HMW PTeMC precipitate when I attempt to form nanoparticles in an aqueous buffer?A: HMW PTeMC is inherently hydrophobic. When a solvent containing PTeMC is introduced to water, the abrupt change in the thermodynamic environment causes rapid polymer precipitation rather than controlled micelle formation. To form stable aqueous nanoparticles, PTeMC must be copolymerized with a hydrophilic block (e.g., forming an amphiphilic block copolymer like PADMC-b-PTeMC) ([4]), or formulated using a surfactant-stabilized emulsion/solvent evaporation technique.
Q: Can I use probe sonication instead of bath sonication to speed up the dissolution process?A: It is strongly discouraged. While probe sonication delivers intense, localized energy that rapidly dissolves the polymer, the extreme shear forces induce mechanochemical chain scission. This will irreversibly degrade the molecular weight of your HMW PTeMC, altering its mechanical strength and degradation profile. Always use bath sonication and strictly limit the exposure time.
Q: My polymer solution is highly viscous and fails the syringe filtration step. How can I resolve this?A: High viscosity is a direct thermodynamic consequence of HMW chain entanglement in a "good" solvent. To resolve this without altering the polymer's integrity, either dilute the solution (e.g., lower the concentration to <10 mg/mL) or perform the filtration inside a heated environment (e.g., 40°C). Heating temporarily increases the free volume and reduces the dynamic viscosity of the solution, allowing it to pass smoothly through the PTFE membrane.
References
Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate
Source: Macromolecules (ACS Publications)
URL:[Link]
Acidity-Promoted Cellular Uptake and Drug Release Mediated by Amine-Functionalized Block Polycarbonates Prepared via One-Shot Ring-Opening Copolymerization
Source: Advanced Healthcare Materials (Wiley / Researcher.life)
URL:[Link]
Enzymatic Synthesis and Evaluation of Biodegradable Polyesters for Microparticulate Drug Delivery
Source: LJMU Research Online
URL:[Link]
reducing moisture sensitivity of 1,3-dioxepan-2-one monomer
Welcome to the technical support center for 1,3-dioxepan-2-one (DXO). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, purifi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,3-dioxepan-2-one (DXO). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, purification, and polymerization of this valuable yet moisture-sensitive monomer. Our goal is to provide you with the expertise and field-proven insights necessary to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 1,3-dioxepan-2-one.
Q1: Why is 1,3-dioxepan-2-one considered moisture-sensitive?
The moisture sensitivity of 1,3-dioxepan-2-one stems from its chemical structure as a cyclic carbonate, which is a type of cyclic ester. The ester linkage is susceptible to hydrolysis, a chemical reaction in which water cleaves the bond. This reaction is often catalyzed by the presence of acids or bases but can proceed even with trace amounts of water, especially at elevated temperatures. The process results in the opening of the seven-membered ring to form a linear hydroxy-carboxylic acid, thus consuming the monomer.[1][2][3]
Q2: What are the direct consequences of moisture contamination in my experiments?
Moisture contamination can lead to several critical issues, primarily during ring-opening polymerization (ROP):
Uncontrolled Initiation: Water can act as an initiator for the polymerization reaction.[4][5] This leads to the formation of polymer chains with uncontrolled molecular weights and a broad molecular weight distribution (i.e., high polydispersity index, PDI).[6]
Chain Transfer Reactions: Water can participate in chain transfer reactions, terminating a growing polymer chain and initiating a new one. This is another pathway that leads to lower molecular weights than theoretically expected.[4]
Inconsistent Results: The variable and often unquantified amount of water from batch to batch leads to poor reproducibility in polymer synthesis, a significant issue in research and development.[6]
Monomer Degradation: Over time, significant moisture exposure will degrade the monomer, reducing its purity and making it unsuitable for producing high-quality polymers.
Q3: How should I properly store 1,3-dioxepan-2-one to maintain its integrity?
Proper storage is the first line of defense against moisture. Based on standard safety and handling protocols, the following storage conditions are mandatory:
Container: Store in the original, tightly sealed container.[7][8]
Environment: Keep the container in a cool, dry, and well-ventilated place.[9][10]
Inert Atmosphere: For long-term storage or after opening, storing the monomer under an inert atmosphere (e.g., nitrogen or argon) inside a desiccator or a glovebox is highly recommended.
Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
Q4: I've noticed my monomer, which should be a solid/clear liquid, now appears pasty or cloudy. What does this indicate?
A change in the physical appearance of the monomer is a strong indicator of degradation, likely due to moisture absorption and subsequent hydrolysis. A pasty or cloudy consistency suggests that the original crystalline or pure liquid structure has been compromised by the formation of hydrolysis byproducts.[11] This material should be considered impure and requires purification before use.
Visualizing the Problem: The Hydrolysis Mechanism
To understand the core issue, it's crucial to visualize how water interacts with the monomer. The following diagram illustrates the hydrolysis pathway of 1,3-dioxepan-2-one.
Caption: Hydrolysis of 1,3-dioxepan-2-one by water.
Troubleshooting Experimental Failures
This section provides a systematic approach to diagnosing and solving common problems encountered during the polymerization of 1,3-dioxepan-2-one.
Observed Problem
Probable Cause(s)
Recommended Solutions & Actions
Low Polymer Molecular Weight & High Polydispersity (PDI > 1.5)
1. Moisture Contamination: Water acting as an initiator or chain transfer agent.[4][6] 2. Impure Monomer: Presence of other initiating species from degradation.
1. Purify the monomer using the protocol below. 2. Thoroughly dry all glassware (oven-dried at >120°C for at least 4 hours). 3. Use anhydrous solvents (distilled from an appropriate drying agent). 4. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).[12]
1. Variable Moisture Content: Inconsistent levels of water in the monomer, solvent, or reaction setup.[6] 2. Inaccurate Stoichiometry: Errors in weighing monomer, initiator, or catalyst, especially on a small scale.
1. Standardize your purification and handling protocol. Use the same procedure every time. 2. Consider quantifying water content via Karl Fischer titration for highly sensitive systems. 3. Prepare stock solutions of initiator and catalyst in anhydrous solvent to improve weighing accuracy.
Reaction Fails to Initiate or is Extremely Slow
1. Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture. 2. Presence of Inhibitors: The "as-received" monomer may contain stabilizers, or degradation byproducts could be poisoning the catalyst.
1. Re-purify the monomer to remove any potential inhibitors.[11] 2. Ensure the catalyst is handled and stored under inert conditions. 3. Perform a positive control reaction with a known robust monomer (e.g., ε-caprolactone) to verify catalyst activity.
Validated Experimental Protocols
Adherence to rigorous experimental technique is paramount. The following protocols provide detailed, step-by-step methodologies for monomer purification and for setting up a moisture-free polymerization.
Protocol 1: Purification of 1,3-Dioxepan-2-one by Recrystallization
This protocol is designed to remove water and oligomeric impurities. The choice of solvent may require minor optimization.
Materials:
Crude or suspect 1,3-dioxepan-2-one
Anhydrous ethyl acetate (or other suitable aliphatic ester solvent)[13]
Anhydrous hexane (or other anti-solvent)
Two oven-dried Erlenmeyer flasks
Oven-dried filter funnel and filter paper
Vacuum filtration apparatus
Schlenk flask for final product storage
Procedure:
Place the crude monomer in an oven-dried Erlenmeyer flask.
In a separate flask, gently heat a minimal amount of anhydrous ethyl acetate.
Slowly add the warm solvent to the monomer with stirring until it just dissolves. Avoid using a large excess of solvent.
Once dissolved, allow the solution to cool slowly to room temperature.
If crystals do not form, place the flask in a -20°C freezer for several hours or overnight. Seeding with a pure crystal can aid precipitation.[13]
Once a significant amount of crystals has formed, add cold anhydrous hexane to the mixture to further precipitate the product and wash away soluble impurities.
Quickly filter the crystals using an oven-dried vacuum filtration setup.
Wash the collected crystals with a small amount of ice-cold anhydrous hexane.
Transfer the purified crystals to a Schlenk flask and dry under high vacuum for several hours to remove any residual solvent.
Validation: Confirm purity via ¹H NMR. The absence of broad peaks corresponding to oligomers or a peak corresponding to water is indicative of high purity.
Backfill the Schlenk flask with an inert gas (argon or nitrogen) and store it in a desiccator or glovebox.
Protocol 2: Setting Up a Moisture-Free Ring-Opening Polymerization
This protocol outlines the setup for a typical ROP experiment using Schlenk line techniques.
Procedure:
Glassware Preparation: All glassware (reaction flask, stir bar, syringes, needles) must be thoroughly cleaned and then oven-dried at >120°C for a minimum of 4 hours (overnight is preferred).
Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a condenser or septum while still hot. Immediately connect it to a Schlenk line and evacuate under high vacuum, followed by gentle heating with a heat gun to remove adsorbed water from the glass surface.
Inert Atmosphere: Cycle between vacuum and inert gas (argon or nitrogen) at least three times to ensure the vessel is free of air and moisture. Leave the flask under a positive pressure of inert gas.
Reagent Transfer:
Monomer: If purified and stored in a Schlenk flask, transfer via a cannula under a positive flow of inert gas. If handled in a glovebox, weigh it directly into the reaction flask inside the glovebox.
Solvent: Use anhydrous solvent from a solvent purification system or a freshly opened bottle of anhydrous grade solvent, transferred via a dried syringe or cannula.
Initiator/Catalyst: These are often highly sensitive. Prepare a stock solution in anhydrous solvent inside a glovebox and transfer the required volume via syringe.
Reaction: Once all reagents are added, place the flask in a pre-heated oil bath to begin the polymerization. Maintain a slight positive pressure of inert gas throughout the reaction.
Quenching & Precipitation: After the desired time, quench the reaction (e.g., by adding a small amount of acetic acid). Precipitate the resulting polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane), then filter and dry the polymer under vacuum.[12]
Workflow for Handling Moisture-Sensitive Monomer
The following diagram outlines the critical path from receiving the monomer to its successful use in a controlled polymerization.
Caption: Recommended workflow for 1,3-dioxepan-2-one from receipt to use.
References
Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1634. Retrieved from [Link]
Bezwada, R. S., & Jamiolkowski, D. D. (1995). U.S. Patent No. 5,391,768. Washington, DC: U.S. Patent and Trademark Office.
Reddit r/chemistry. (2017, May 4). How to purify this monomer? Retrieved from [Link]
Hawker, C. J., et al. (2000). Accurate Structural Control and Block Formation in the Living Polymerization of 1,3-Dienes by Nitroxide-Mediated Procedures. Macromolecules, 33(2), 363-370. Retrieved from [Link]
Palmgren, R., et al. (2004). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3746-3755. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
Ryner, M., et al. (2001). Mechanism of Ring-Opening Polymerization of 1,5-Dioxepan-2-one and l-Lactide with Stannous 2-Ethylhexanoate. A Theoretical Study. Macromolecules, 34(12), 3877-3881. Retrieved from [Link]
Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1634. Retrieved from [Link]
Reddit r/Chempros. (2021, November 17). Troubleshooting step growth polymerization. Retrieved from [Link]
Wibowo, A. C., et al. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Polymers, 14(18), 3848. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information for "Facile synthesis of functionalized poly(carbonate)s via organocatalyzed ring-opening polymerization of 5,6-benzo-2-methylene-1,3-dioxepane". Retrieved from [Link]
Harrier, D. D., & Guironnet, D. (2022). Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry, 13(12), 1736-1743. Retrieved from [Link]
Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. Retrieved from [Link]
1H NMR spectral analysis of 1,3-dioxepan-2-one vs poly(trimethylene carbonate)
As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate residual cyclic monomers from newly synthesized polymer chains, or confusing cyclic carbonates of varying ring sizes. This...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate residual cyclic monomers from newly synthesized polymer chains, or confusing cyclic carbonates of varying ring sizes. This guide provides an objective, data-driven comparison between 1,3-dioxepan-2-one (a 7-membered cyclic carbonate monomer) and poly(trimethylene carbonate) (PTMC) (a linear polymer derived from a 6-membered ring).
Understanding the distinct
H NMR signatures of these compounds is critical for tracking ring-opening polymerization (ROP) kinetics, verifying block copolymer structures, and elucidating degradation mechanisms.
Mechanistic Causality: Interpreting the Spectra
To accurately interpret the NMR spectra, we must look beyond rote memorization of peak positions and understand the physical chemistry driving these shifts. The differentiation relies on two primary diagnostic pillars:
The Deshielding Effect of Ring Strain (Cyclic vs. Linear)
Cyclic carbonates exhibit a strong deshielding effect on their
-protons due to the constrained, planar geometry of the linkage. In a rigid ring, the electron density is pulled tightly toward the carbonyl oxygen, leaving the adjacent -methylene protons highly deshielded.
When a cyclic carbonate undergoes ROP to form a linear polymer like PTMC, the backbone gains conformational freedom. The ester/carbonate bonds relax, increasing local electron shielding around the
-protons and shifting their resonance upfield by approximately 0.2 ppm[1].
Methylene Spacer Lengths (Integration Ratios)
The second diagnostic feature is the integration ratio dictated by the number of methylene units in the backbone:
1,3-Dioxepan-2-one (7-Membered Ring): Contains four methylene units (
). The symmetry results in two -protons and two -protons per side, yielding a perfect 1:1 integration ratio (4H : 4H)[2].
PTMC (Derived from 6-Membered Ring): Contains three methylene units (
). This results in four -protons and only two -protons, yielding a 2:1 integration ratio (4H : 2H)[3].
Quantitative Data Comparison
The table below summarizes the critical
H NMR spectral data. Trimethylene carbonate (TMC) monomer is included to illustrate the exact upfield shift that occurs upon polymerization.
Compound
Structural State
Methylene Units
-CH Shift (ppm)
-CH Shift (ppm)
Integration Ratio (:)
1,3-Dioxepan-2-one
Cyclic Monomer (7-membered)
4
~4.35 (m)
~1.85 (m)
4H : 4H (1:1)
Trimethylene Carbonate (TMC)
Cyclic Monomer (6-membered)
3
4.45 (t)
2.15 (m)
4H : 2H (2:1)
Poly(trimethylene carbonate) (PTMC)
Linear Polymer
3
4.23 - 4.24 (t)
2.03 - 2.05 (m)
4H : 2H (2:1)
Note: Spectra acquired in CDCl
at 298 K. Multiplicities: t = triplet, m = multiplet.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation or molecular weight (
) calculations, follow this self-validating H NMR workflow.
Step 1: Sample Preparation
Action: Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl
provides excellent solubility for aliphatic polycarbonates. The inclusion of TMS is non-negotiable; it provides a reliable 0.00 ppm internal reference, which is crucial for detecting the subtle ~0.2 ppm shifts between cyclic and linear states.
Step 2: Instrument Configuration
Action: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Set the relaxation delay (D1) to a minimum of 10 seconds .
Causality: A prolonged D1 ensures complete longitudinal relaxation (
) of all protons. If D1 is too short, the integration of the polymer end-groups (e.g., initiator peaks) relative to the repeating backbone will be artificially skewed, invalidating any subsequent kinetic or molecular weight calculations.
Step 3: Acquisition & Processing
Action: Acquire 16 to 64 scans. Apply a line broadening factor of 0.3 Hz before Fourier transformation. Manually phase and baseline correct the spectrum.
Causality: Automated baseline correction algorithms often distort the broad bases of polymer peaks. Manual correction ensures the integral curves remain flat before and after the resonance, providing true quantitative data.
Validation Checkpoint: For PTMC, the integration of the
-CH protons must exactly equal half the integration of the -CH protons. Any deviation >5% indicates overlapping impurities, residual water, or incomplete relaxation.
Diagnostic Logic Workflow
The following decision tree illustrates the logical workflow for distinguishing these carbonate species based on their NMR signatures.
Logical decision tree for distinguishing 1,3-dioxepan-2-one, TMC, and PTMC via 1H NMR.
References
Title: Poly(ethylene glycol)-b-poly(1,3-trimethylene carbonate) Amphiphilic Copolymers for Long-Acting Injectables: Synthesis, Non-Acylating Performance and In Vivo Degradation
Source: Pharmaceutics / PubMed Central (PMC)
URL: [Link]
Title: Investigation of the Interaction between Poly(trimethylene Carbonate) and Various Alcohols
Source: Preprints.org
URL: [Link]
Title: Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates
Source: Macromolecules (ACS Publications)
URL: [Link]
FTIR Characterization of 1,3-Dioxepan-2-one Ring-Opening: A Comparative Guide to Aliphatic Polycarbonate Synthesis
Aliphatic polycarbonates, particularly poly(tetramethylene carbonate) (PTMC), are increasingly critical in the development of biodegradable drug delivery systems and tissue engineering scaffolds. Synthesized via the ring...
Author: BenchChem Technical Support Team. Date: March 2026
Aliphatic polycarbonates, particularly poly(tetramethylene carbonate) (PTMC), are increasingly critical in the development of biodegradable drug delivery systems and tissue engineering scaffolds. Synthesized via the ring-opening polymerization (ROP) of 1,3-dioxepan-2-one (a seven-membered cyclic carbonate, commonly referred to as 7CC), PTMC offers superior mechanical flexibility and enzymatic degradability compared to its rigid aromatic counterparts.
For researchers and drug development professionals, achieving precise molecular weight control and structural uniformity during synthesis is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for characterizing this ring-opening process. This guide provides an objective comparison of 7CC against alternative cyclic carbonates, explains the causality behind FTIR spectral shifts, and outlines a self-validating protocol for real-time reaction monitoring.
Comparative Monomer Analysis: Why 7CC Outperforms in Cationic ROP
When selecting a cyclic carbonate monomer for ROP, structural strain dictates both reactivity and the propensity for side reactions—most notably, decarboxylation.
Ethylene Carbonate (5-membered, 5CC): Highly strained. ROP of 5CC typically results in severe decarboxylation, yielding poly(ether-carbonate)s rather than pure polycarbonates.
Trimethylene Carbonate (TMC, 6-membered, 6CC): Thermodynamically stable. While it undergoes enzymatic and anionic ROP cleanly, the cationic ROP of TMC is often accompanied by partial elimination of carbon dioxide, which disrupts the structural uniformity of the polymer backbone .
1,3-Dioxepan-2-one (7-membered, 7CC): Possesses moderate ring strain. Crucially, the cationic ROP of 7CC proceeds without decarboxylation at ambient temperatures, yielding a perfectly alternating polycarbonate backbone . The larger ring size and specific conformation of the protonated intermediate favor strict O-alkyl cleavage over the thermodynamically driven CO₂ elimination seen in 6CCs.
FTIR Spectral Causality in Ring-Opening
The transition from a cyclic monomer to a linear polymer induces distinct vibrational shifts, primarily in the carbonyl (C=O) stretching region. Understanding the physical causality behind these shifts is essential for accurate spectral interpretation.
The Causality of the Carbonyl Shift:
In the 7-membered 1,3-dioxepan-2-one ring, the O-C-O bond angle is geometrically constrained. This constraint increases the s-character of the carbon atom in the C=O bond, thereby strengthening the double bond and shifting the stretching frequency to a higher wavenumber (~1750 cm⁻¹) .
Upon ring-opening, the polymer backbone relaxes into a linear conformation. The relief of ring strain reduces the s-character, slightly weakening the C=O bond and shifting the absorption down to ~1740 cm⁻¹ . Monitoring this exact 10 cm⁻¹ shift allows scientists to quantify monomer conversion in real-time.
Data Presentation: Comparative FTIR and Reactivity Data
Table 1: Comparative Monomer Reactivity and FTIR Markers
Monomer
Ring Size
Cyclic C=O Stretch (cm⁻¹)
Decarboxylation in Cationic ROP
Resulting Polymer Product
Ethylene Carbonate (EC)
5-membered
~1800
Severe
Poly(ether-carbonate)
Trimethylene Carbonate (TMC)
6-membered
~1760
Partial
Poly(trimethylene carbonate)
1,3-Dioxepan-2-one (7CC)
7-membered
~1750
None
Poly(tetramethylene carbonate)
Table 2: Key FTIR Peak Assignments for 7CC Ring-Opening
To ensure trustworthiness and reproducibility, the following protocol utilizes in-situ Attenuated Total Reflectance (ATR) FTIR. This setup acts as a self-validating system : the simultaneous, equimolar decay of the 1750 cm⁻¹ peak and growth of the 1740 cm⁻¹ peak—anchored by an isosbestic point—confirms that polymerization is proceeding directly without the formation of decarboxylated ether byproducts.
Step-by-Step Methodology:
Monomer Purification: 1,3-dioxepan-2-one is highly sensitive to moisture-induced premature polymerization. Recrystallize the monomer from a mixture of ethyl acetate and hexane, then dry under vacuum at 25°C for 24 hours prior to use.
Reactor Setup: Equip a flame-dried, 3-neck Schlenk flask with a magnetic stir bar, a nitrogen inlet, and an in-situ ATR-FTIR probe (e.g., Mettler Toledo ReactIR).
Baseline Acquisition: Add anhydrous dichloromethane (DCM) to the flask. Record a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract solvent interference.
Monomer Addition: Dissolve 1,3-dioxepan-2-one to a concentration of 1.0 M in the DCM. Begin continuous FTIR data acquisition (1 spectrum every 30 seconds). Note the strong baseline absorbance at 1750 cm⁻¹.
Initiation: Inject the cationic initiator system (e.g., H₂O/HCl·Et₂O) at 20°C.
Kinetic Monitoring: Track the continuous depletion of the 1750 cm⁻¹ band (cyclic C=O) and the emergence of the 1740 cm⁻¹ band (linear C=O). The presence of a clean isosbestic point between these two peaks validates a direct monomer-to-polymer conversion.
Termination & Validation: Once the 1750 cm⁻¹ peak plateaus at the baseline (indicating >99% conversion), quench the reaction with a few drops of triethylamine. Precipitate the resulting poly(tetramethylene carbonate) in cold methanol, filter, and dry. Verify the absence of ether defects (~1100 cm⁻¹) via ex-situ FTIR.
Mechanistic & Workflow Visualization
Reaction pathway and in-situ FTIR monitoring workflow for the cationic ROP of 1,3-dioxepan-2-one.
References
Shibasaki, Y., Sanda, F., & Endo, T. (2000). Cationic Ring-Opening Polymerization of Seven-Membered Cyclic Carbonate with Water−Hydrogen Chloride through Activated Monomer Process. Macromolecules, 33(10), 3630–3633.[Link]
Guillaume, S. M., et al. (2010). Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates. Macromolecules, 43(22), 9240–9248.[Link]
Meabe, L., et al. (2022). Carbonyl-Containing Solid Polymer Electrolyte Host Materials: Conduction and Coordination in Polyketone, Polyester, and Polycarbonate Systems. Macromolecules, 55(24), 11022–11032.[Link]
Validation
Thermal Analysis (DSC/TGA) of 1,3-Dioxepan-2-One Polymers: A Comparative Guide
Executive Summary Poly(1,3-dioxepan-2-one), widely recognized in the literature as poly(tetramethylene carbonate) (PTeMC) or poly(butylene carbonate) (PBC), is an aliphatic polycarbonate gaining immense traction in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Poly(1,3-dioxepan-2-one), widely recognized in the literature as poly(tetramethylene carbonate) (PTeMC) or poly(butylene carbonate) (PBC), is an aliphatic polycarbonate gaining immense traction in drug delivery and soft tissue engineering. Unlike traditional aliphatic polyesters, PTeMC undergoes surface-erosion in vivo without producing highly acidic byproducts, thereby mitigating local inflammatory responses.
However, optimizing its processing (e.g., hot-melt extrusion, electrospinning) and application requires a rigorous understanding of its thermal behavior. As a Senior Application Scientist, I have structured this guide to objectively compare the thermal performance of PTeMC against industry-standard alternatives—Polycaprolactone (PCL) and Polylactic Acid (PLA)—anchored by self-validating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols.
The thermal transitions of a polymer dictate its processing window, mechanical flexibility at physiological temperatures, and degradation kinetics. Table 1 summarizes the core thermal properties of PTeMC compared to PCL and PLA.
Table 1: Comparative Thermal Properties of Biodegradable Polymers
Polymer
Linkage Type
Glass Transition ()
Melting Temp ()
Degradation Onset ()
PTeMC
Aliphatic Carbonate
-21 °C to -13 °C
64 °C – 69 °C
~240 °C
PCL
Aliphatic Ester
-63 °C to -60 °C
60 °C
~350 °C
PLA
Aliphatic Ester
60 °C – 61 °C
154 °C
~300 °C
Data derived from comparative thermal studies[1][2][3].
): PTeMC exhibits a of approximately -21 °C[3], positioning it perfectly between the highly flexible PCL ( ~ -60 °C) and the rigid PLA (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
~ 61 °C). This intermediate is caused by the carbonate linkage, which possesses a higher rotational barrier than the ester bonds in PCL, yet lacks the steric hindrance of the pendant methyl groups found in PLA. Consequently, PTeMC remains elastomeric and resilient at human body temperature (37 °C).
Melting Temperature (
): DSC measurements reveal that PTeMC is a slowly crystallizing polymer with a of 64–69 °C and a degree of crystallinity generally below 50%[1]. This low melting point is highly advantageous for formulating thermosensitive biologics, allowing for melt-extrusion or drug encapsulation at temperatures that do not denature delicate active pharmaceutical ingredients (APIs).
To ensure trustworthiness and reproducibility, thermal analysis must employ self-validating workflows. The following protocols integrate internal calibration and baseline correction to eliminate instrumental artifacts.
Fig 1: Standardized DSC and TGA analytical workflows for PTeMC characterization.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine intrinsic
, , and enthalpy of melting ().
System Validation: Calibrate the DSC using an Indium standard (known
= 156.6 °C, = 28.45 J/g) to ensure calorimetric accuracy. Run an empty aluminum pan baseline to correct for heat capacity asymmetries.
Sample Preparation: Encapsulate 5–10 mg of PTeMC in a hermetically sealed aluminum pan. The precise mass ensures optimal thermal contact without inducing thermal gradients.
First Heating Cycle (Thermal Erasure): Heat from -80 °C to 100 °C at 10 °C/min under a 50 mL/min
purge. Causality: Polymer chains retain stress from synthesis and solvent evaporation. This cycle melts the polymer, erasing its thermal history to prevent metastable endotherms from skewing data.
Controlled Cooling: Cool from 100 °C to -80 °C at 10 °C/min. Causality: Captures the crystallization temperature (
) and ensures a standardized crystalline morphology.
Second Heating Cycle (Data Acquisition): Heat again from -80 °C to 100 °C at 10 °C/min. Extract the
(inflection point) and (endothermic peak) from this curve, as it now reflects the material's intrinsic thermodynamic properties[4].
Thermogravimetric Analysis (TGA) Protocol
Objective: Quantify thermal stability and decomposition kinetics.
System Validation: Perform a blank run (empty crucible) across the target temperature range. Subtract this baseline from the sample run to eliminate buoyancy effects caused by gas density changes at high temperatures.
Sample Preparation: Load 10–15 mg of PTeMC into a platinum crucible.
Atmosphere Control: Maintain a constant
purge at 40–60 mL/min. Causality: An inert atmosphere isolates purely thermal degradation mechanisms (pyrolysis) by preventing thermo-oxidative reactions that would prematurely lower the degradation onset.
Temperature Ramp: Heat from 25 °C to 600 °C at 10 °C/min. Record the onset of degradation (
) and the peak degradation rate from the derivative thermogravimetry (DTG) curve.
Understanding the degradation pathways of PTeMC is critical for high-temperature processing. TGA analyses demonstrate that PTeMC decomposes completely between 240 °C and 340 °C without leaving residual char[1]. The primary degradation products are
End-Group Driven Unzipping (~200 °C): The thermal stability of PTeMC is heavily dictated by its chain-end architecture. Hydroxyl-terminated PTeMC is highly susceptible to an unzipping (backbiting) reaction, which can be induced at temperatures as low as 200 °C[5]. This leads to the formation of cyclic carbonates.
High-Temperature Pathways (>300 °C): At elevated temperatures, the polymer backbone undergoes random chain scission via
-hydrogen transfer (yielding alkenes and alcohols) and decarboxylation (yielding and ether linkages)[5].
Optimization Strategy: To widen the processing window, researchers can chemically modify the polymer. Capping the terminal hydroxyl groups with methyl carbonate or acetyl groups significantly depresses the unzipping reaction, thereby shifting the
Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate
Source: Macromolecules - ACS Publications
URL:[Link]
Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate
Source: ResearchGate
URL:[Link]
Biodegradation of Biopolymers
Source: ResearchGate
URL:[Link]
Carbonyl-Containing Solid Polymer Electrolyte Host Materials: Conduction and Coordination in Polyketone, Polyester, and Polycarbonate Systems
Source: Macromolecules - ACS Publications
URL:[Link]
Thermal degradation mechanism of poly(butylene carbonate)
Source: ResearchGate
URL:[Link]
biocompatibility validation of 1,3-dioxepan-2-one implants
Biocompatibility Validation of 1,3-Dioxepan-2-One Implants: A Comparative Guide Introduction 1,3-dioxepan-2-one is a 7-membered cyclic carbonate monomer that undergoes ring-opening polymerization (ROP) to form poly(tetra...
Author: BenchChem Technical Support Team. Date: March 2026
Biocompatibility Validation of 1,3-Dioxepan-2-One Implants: A Comparative Guide
Introduction
1,3-dioxepan-2-one is a 7-membered cyclic carbonate monomer that undergoes ring-opening polymerization (ROP) to form poly(tetramethylene carbonate) (PTC)[1]. For decades, the biodegradable implant and drug-delivery landscape has been dominated by aliphatic polyesters like polylactic acid (PLA) and polyglycolic acid (PGA). However, these legacy materials suffer from a critical mechanistic flaw: they degrade via bulk hydrolysis, releasing acidic byproducts that can trigger severe late-stage inflammatory responses and autocatalytic implant failure[1].
PTC represents a paradigm shift in biomaterial engineering. By degrading via enzymatic surface erosion rather than bulk hydrolysis, PTC implants maintain their structural integrity longer and release non-acidic degradation products (1,4-butanediol and carbon dioxide)[1][2]. This guide provides an objective comparison of PTC against traditional alternatives and details the rigorous ISO 10993 biocompatibility validation workflows required for clinical translation.
Comparative Performance Analysis
To understand the clinical utility of 1,3-dioxepan-2-one derived implants, we must benchmark their physicochemical and biological behavior against industry-standard biodegradable polymers.
Polymer Type
Degradation Mechanism
Primary Degradation Products
Local Inflammation Risk
Mechanical Retention
PTC (1,3-Dioxepan-2-One)
Enzymatic Surface Erosion
1,4-Butanediol, CO₂ (Neutral)
Low
High (Linear loss)
PLA (Polylactic Acid)
Bulk Hydrolysis
Lactic Acid (Acidic)
Moderate to High
Low (Sudden collapse)
PGA (Polyglycolic Acid)
Rapid Bulk Hydrolysis
Glycolic Acid (Acidic)
High
Very Low
PCL (Polycaprolactone)
Slow Bulk Hydrolysis
Caproic Acid (Mildly Acidic)
Low to Moderate
Moderate
Causality of Performance: The superiority of PTC lies in its degradation kinetics. Because water does not easily permeate the hydrophobic polycarbonate backbone, degradation is restricted to the implant's surface[3]. This prevents the "burst release" of acidic monomers that typically causes sterile abscesses and tissue necrosis in PLA or PGA implants[1].
Biocompatibility Validation Workflows
Validating a 1,3-dioxepan-2-one implant requires a self-validating testing matrix governed by ISO 10993 standards[4]. The workflow is strategically designed to sequentially rule out acute toxicity before evaluating complex, long-term physiological interactions.
Fig 1: Strategic ISO 10993 biocompatibility validation workflow for cyclic carbonate implants.
Step-by-Step Experimental Protocols
Protocol 1: In Vitro Cytotoxicity via MEM Elution (ISO 10993-5)
Rationale: Cytotoxicity testing is the first biological gatekeeper. The MEM (Minimum Essential Medium) elution method is specifically chosen for PTC implants to detect any leachable toxic components, such as unreacted 1,3-dioxepan-2-one monomer or residual organometallic ring-opening catalysts (e.g., Stannous octoate)[4][5].
Extract Preparation: Incubate the PTC implant in MEM supplemented with 10% fetal bovine serum at 37°C for 72 hours. The extraction ratio must strictly adhere to 3 cm² of implant surface area per 1 mL of medium.
Cell Seeding: Seed L929 murine fibroblasts in 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours to allow for complete monolayer formation.
Exposure: Replace the culture medium with 100%, 50%, and 25% concentrations of the PTC extract.
Self-Validating Controls: Concurrently expose cells to a positive control (Zinc-stabilized polyurethane, known to cause cell death) and a negative control (High-density polyethylene, known to be inert). This internal validation ensures the assay's sensitivity is properly calibrated.
Quantification: After 24 hours of exposure, perform an MTT or XTT colorimetric assay. A cell viability of >80% relative to the negative control confirms the absence of acute leachable toxicity[5].
Protocol 2: In Vivo Implantation & Local Tissue Response (ISO 10993-6)
Rationale: In vitro assays cannot replicate the complex immune cascade triggered by a foreign body. ISO 10993-6 evaluates the local fibrotic and inflammatory response, which dictates the implant's integration and degradation rate[6].
Model Selection: Utilize adult Wistar rats or New Zealand White rabbits, ensuring the metabolic rate aligns with the intended degradation timeline.
Surgical Implantation: Under strict aseptic conditions, create subcutaneous pockets or intramuscular blunt dissections. Insert standardized PTC disks (e.g., 10mm diameter, 2mm thickness) alongside control PLA disks.
Longitudinal Harvesting: Euthanize cohorts at pre-determined time points (e.g., 4, 12, and 26 weeks) to capture both the acute inflammatory phase and the chronic degradation phase[6].
Histopathological Analysis: Explant the tissue en bloc. Stain sections with Hematoxylin & Eosin (H&E) to quantify macrophage and foreign body giant cell (FBGC) density, and Masson's Trichrome to measure the thickness of the fibrous capsule.
In Vivo Degradation & Macrophage Response
The most defining characteristic of 1,3-dioxepan-2-one derived implants is their interaction with the host immune system. While macrophages typically drive the chronic, detrimental inflammation seen in polyester implants, they act as the primary, beneficial degradation engine for PTC[3][7]. Macrophages adhering to the PTC surface secrete reactive oxygen species (ROS) and lipases that cleave the carbonate bonds exclusively at the tissue-implant interface.
Fig 2: Macrophage-mediated surface erosion pathway of poly(tetramethylene carbonate) implants.
This surface erosion mechanism ensures that the implant retains its mechanical strength linearly over time, rather than suffering the catastrophic structural failure characteristic of PLA[1][3]. Furthermore, the neutral degradation products (1,4-butanediol and CO₂) are easily metabolized without lowering the local pH, thereby preventing the secondary inflammatory spikes that plague traditional biodegradable devices[2].
Conclusion
For researchers and drug development professionals, 1,3-dioxepan-2-one offers a highly stable, biocompatible alternative to legacy aliphatic polyesters. By leveraging enzymatic surface erosion and yielding non-acidic degradation products, PTC implants circumvent the inflammatory and mechanical pitfalls of PLA and PGA. Rigorous adherence to ISO 10993 validation protocols ensures that these mechanistic advantages translate safely into clinical efficacy.
References
Biocompatibility Testing for Bone Implants: A Comprehensive Overview. ebi.bio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzg9nELwGQawoJkCjUG7FMG2eOCkaFemXCaqQ2uyTkN0DS3ke25RwMZRrQAuVy0RJXmdh3Dbu6qYPc854fKLAHAGSwT7MmU04vuNQVo6TAoRnaMdb9Im65i7QWk7gt6M7tApC0NLA4hJaAw6EMbUrpShGtbYitzw_u08303n3iUTjPhHiS6_sA_HyeessJwA==]
In Vivo Degradation Mechanism and Biocompatibility of a Biodegradable Aliphatic Polycarbonate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-W1JCkrz4MrX8V4Ep2XcmF_4SIDV4-FKwURzNHN235vyHrU-y3qcIe4FM_Vz3wAjrpg3StbYy1H7rFP_eQ-2Vat9WAUE7YsAkBXwEtyMXbOReqMKU74mbyRk6jjRk-1w6lj-ewH8Kx8TKOxE7XEXZz0tPBGw_FcxbK_68mYD22xIFL-LUT9gPX9F9jzrj5-8bk1CHzlplszhjDxUyPRmap87sSm_lbRsAUm99o0I0Ugx1wwd61fIAVJQ30Pp7ak4hUEIDXzkKHDWk2u7XCrP526v63AzaPvHLOb2EXplExJ1OU7Md_vjGkKvD6sHCeRr1bm5_gZnLE6G13mZqVtjyYGoHyBAVpse2tfgYw==]
A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2bRb6rB8Lfpoyl9tw73TVj9jXvm6UP8Os4XMEIHFWJ_-JZgUjuMkiBiJ8_ROeuVOK2tUFyGuD5NfSLsU7MuNIcPoxttFuupOQ1wkm3FpfBtsSe63GsPtmIpDh_JVqgmvoJC9QCiodrPBfS7Y=]
The in vivo and in vitro degradation behavior of poly(trimethylene carbonate). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ixRuuG-Fff8-cvuQyeMeHGCZ-K17wulmobHMvs7upDLMAhOgvE3VVnldFUQwVLCoYEpxzb2oH1re-4AGvnNDOIi4XGB7rk2_hVVB2Gdzxt9s0JVEuTDKDkwBv89dVObdXE0K-CCBthNAnmRYGjGYmcpyPsKzlguKulrmch7nHyhLviPKs5LHi18rC842T7iE5mEO4xbWBFbfdzbI21mNYVmXHbeLyfK94vF_mwvBIdv26GAndjN5-LCadU5an0alTfwfqcyLU2Ya8qIUc0CdVinQtvK7fNtA4xjlCVIMX6aEvW9EgA1mzQ0gOHi8YbuldYwaK9XXZXoPlo2DyYIcdaMT8Q==]
Implantation test according to EN ISO 10993-6 | Biocompatibility. nano-test.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZmnjJZNTNAAvM13h7_rjqyHpPsV7KSLysvcCZWOXeVOMo0ZvEDKbB234hj5gurzH0Z0w4vy_InWzge2cHicuvno2QmROda5vdtFAL6SZ5opVAgOV-xqpPh-fVp3vIxb6JvVTWQZTKWJtrWiU4clrsQZUFuEMi4R3AS5V2dqv2p58-CW5A-EtFPG2nS3Xgc_Jr4h6L1qZo]
Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOwl8c6LwXEfWpxubX-QUBrwhGxUj52yIwA0vJl3WxFy1eK7nzJFeZQxfP0Si48BJsVvH05DQuGUoe8qSr1EJmYP5orYjk3OraTUEjZ8P68QVgx8O40WBRMoThfgS4nSu_Fz_Sw==]
Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT2UBw7EirKsuGPTsCfQa_1tPYKBOjb41Z7olWsnS74Npe6p3Y052arEvQ_F5edL6UHbTyq1pi2Zjewio-3SYttqk7mpQR8v2UmSM64JNa0O0GVU1hJQYRcvrzEoS3m7WUQdIFRiKKsQyYnAUm_AA=]
Gel Permeation Chromatography (GPC) Analysis Standards for 1,3-Dioxepan-2-One Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently encounter discrepancies in the molecular weight characterization of aliphatic polycarbonates. 1,3-Dioxepan-2-one (also known as tetramethylene carbonate, or 7CC) and its fu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter discrepancies in the molecular weight characterization of aliphatic polycarbonates. 1,3-Dioxepan-2-one (also known as tetramethylene carbonate, or 7CC) and its functionalized derivatives are critical monomers in the synthesis of biodegradable polymers for drug delivery and tissue engineering 1. Unlike traditional polyesters (e.g., PLA or PCL) that degrade into acidic byproducts, 7CC polymers degrade into neutral diols and carbon dioxide, minimizing local tissue inflammation.
However, accurately determining their number-average molecular weight (
), weight-average molecular weight (), and dispersity () via Gel Permeation Chromatography (GPC) is a complex analytical challenge 2. The choice of GPC calibration standard fundamentally alters the reported hydrodynamic volume, which cascades into critical errors in degradation profiling, micellar self-assembly, and drug release kinetics.
This guide objectively compares the three primary GPC calibration strategies for 1,3-dioxepan-2-one derivatives, detailing the causality behind experimental choices and providing a self-validating analytical protocol.
The Mechanistic Challenge: Hydrodynamic Volume in 7CC Polymers
GPC does not measure true molecular mass; it separates polymer chains based on their hydrodynamic volume (
) in a specific solvent. When 1,3-dioxepan-2-one undergoes ring-opening polymerization (ROP), it forms a highly flexible, oxygen-rich aliphatic backbone. If functionalized (e.g., 5-benzyloxy-1,3-dioxepan-2-one), the polymer's solvent interactions shift dramatically 3.
If a researcher uses standard Polystyrene (PS) calibration, a systemic error is introduced. PS is an aromatic, relatively rigid polymer. In common eluents like Tetrahydrofuran (THF), PS expands differently than a 7CC polymer. Consequently, a polycarbonate and a PS standard of the exact same true mass will have different hydrodynamic volumes. This structural mismatch forces the GPC software to assign an "apparent" molecular weight that deviates significantly from the absolute value. For precise pharmaceutical applications, understanding the limitations of your standard is non-negotiable.
Comparative Analysis of GPC Calibration Standards
To mitigate hydrodynamic volume discrepancies, analysts must choose between relative calibration (PS or PMMA) and absolute mass determination (MALLS). The table below summarizes the quantitative and qualitative performance of each approach.
Calibration Standard
Separation Mechanism
Polarity Match to 7CC
Mw Accuracy Deviation
Required Detectors
Cost & Complexity
Ideal Application
Polystyrene (PS)
Relative
Low (Aromatic vs Aliphatic)
± 15-30% (Apparent Mw)
RI or UV
Low / Routine
Basic batch-to-batch QC
PMMA
Relative
Moderate (Ester vs Carbonate)
± 10-15% (Apparent Mw)
RI
Low / Routine
Polar 7CC derivatives
GPC-MALLS
Absolute Mass
N/A (Independent of shape)
< ± 2% (Absolute Mw)
RI + Light Scattering
High / Advanced
Regulatory submissions
Data Synthesis Insight: While PS standards are ubiquitous, PMMA standards offer a closer polarity and flexibility match for oxygen-rich polycarbonates in polar solvents. However, GPC-MALLS (Multi-Angle Laser Light Scattering) remains the gold standard, as it relies on the specific refractive index increment (
) of the polymer, bypassing relative calibration curves entirely.
Self-Validating Experimental Protocol: GPC of 7CC Derivatives
To ensure absolute trustworthiness in your data, every GPC run must be treated as a self-validating system. The following protocol is optimized for 1,3-dioxepan-2-one homopolymers and copolymers (e.g., with L-lactide or
Dissolution: Dissolve the 1,3-dioxepan-2-one derivative in HPLC-grade Tetrahydrofuran (THF) to achieve a precise concentration of 1.0% (w/v). Allow 12 hours for complete chain solvation to prevent artificial high-molecular-weight aggregates.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Particulates not only damage the column frit but also cause severe baseline noise in light scattering (MALLS) detectors, invalidating absolute mass readings.
Step 2: System Equilibration & Calibration
Equilibration: Purge the GPC system equipped with a high-resolution cross-linked styrene-divinylbenzene column (e.g., Phenogel
Å) with THF at a steady flow rate of 1.0 mL/min. Maintain the column oven strictly at 30 °C to ensure reproducible solvent viscosity.
Calibration (If using RI only): Inject a series of narrow-dispersity standards (PMMA preferred over PS) ranging from 1,000 to 1,000,000 Da. Construct a 3rd-order polynomial calibration curve.
Step 3: Injection & Self-Validation
Acquisition: Inject 200 µL of the filtered polymer sample. Monitor the Refractive Index (RI) signal (and MALLS signal if applicable).
The Self-Validation Check (Critical): Before accepting the data, inject a narrow-dispersity Poly(tetramethylene carbonate) standard of known absolute Mw (previously determined via
H-NMR end-group analysis) as an internal control.
Decision Gate: If the GPC-derived
deviates by >5% from the NMR-derived , the system is experiencing calibration drift, or the assumed value is incorrect for that specific copolymer ratio. Recalibrate before proceeding.
GPC Analytical Decision Matrix
The following logical workflow illustrates the decision-making process for selecting the appropriate GPC methodology based on detector availability and the specific 7CC derivative being analyzed.
GPC analytical workflow and calibration decision matrix for 1,3-dioxepan-2-one polymer derivatives.
References
1,3-Dioxepan-2-one | C5H8O3 | CID 10197665 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate
Source: MDPI
URL:[Link]
1,3-Dioxepan-2-one vs 1,3-Dioxan-2-one polymerization kinetics
An In-Depth Guide to the Polymerization Kinetics of 1,3-Dioxepan-2-one vs. 1,3-Dioxan-2-one Introduction: A Tale of Two Rings in Polymer Chemistry In the landscape of biodegradable polymers, aliphatic polycarbonates synt...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Polymerization Kinetics of 1,3-Dioxepan-2-one vs. 1,3-Dioxan-2-one
Introduction: A Tale of Two Rings in Polymer Chemistry
In the landscape of biodegradable polymers, aliphatic polycarbonates synthesized via ring-opening polymerization (ROP) have carved out a significant niche, particularly in the biomedical and pharmaceutical fields. Their biocompatibility and tunable degradation profiles make them ideal candidates for applications ranging from drug delivery systems and sutures to tissue engineering scaffolds[1][]. At the heart of this class of materials are cyclic carbonate monomers, whose structure dictates both the polymerization behavior and the final properties of the polymer.
This guide provides a comparative analysis of two key monomers: the seven-membered 1,3-Dioxepan-2-one (DXO) and the six-membered 1,3-Dioxan-2-one (DXN) , the latter more commonly known as Trimethylene Carbonate (TMC) [][3]. While structurally similar, the single-carbon difference in their ring size introduces profound effects on their polymerization kinetics and the characteristics of the resulting polymers. Understanding these differences is paramount for researchers and developers aiming to tailor polymer architecture and performance for specific applications.
Caption: Generalized workflow of the Ring-Opening Polymerization (ROP) process.
Quantitative Kinetic Data Summary
While a direct, side-by-side kinetic comparison under identical conditions is sparse in the literature, the relative reactivities can be summarized based on available data.
Parameter
1,3-Dioxepan-2-one (DXO)
1,3-Dioxan-2-one (DXN/TMC)
Rationale & References
Ring Size
7-membered
6-membered
N/A
Relative Ring Strain
Higher
Lower
The larger ring deviates more from ideal bond angles, increasing strain.
Relative Polymerization Rate
Significantly Faster
Slower
The rate of cationic polymerization is ~100x faster for the 7-membered ring. [4]
Polymerization Control
Achievable with organocatalysts (e.g., t-BuP₄, TBD, DBU), yielding polymers with narrow polydispersity (PDI). [5]
Excellent control is achievable with organocatalysts like TBD and DBU, yielding PDIs below 1.08. [1]
Organocatalysts provide a powerful strategy for controlled ROP of various cyclic monomers. [5][6]
Experimental Protocol: A Guide to Kinetic Analysis of ROP
To ensure the trustworthiness and reproducibility of kinetic data, a robust experimental protocol is essential. The following outlines a self-validating system for analyzing the organocatalyzed ROP of DXO or DXN.
Objective: To determine the polymerization kinetics by monitoring monomer conversion over time.
Materials:
Monomer (DXO or DXN), purified by recrystallization or sublimation.
Initiator (e.g., Benzyl Alcohol, BnOH), dried and distilled.
Organocatalyst (e.g., TBD or DBU), purified.
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or bulk conditions).
Quenching agent (e.g., Acetic Acid).
Deuterated chloroform (CDCl₃) for NMR analysis.
Step-by-Step Methodology
Preparation (Glovebox): All procedures should be conducted under an inert atmosphere (e.g., argon) to prevent side reactions with moisture. In a dried vial, add the monomer, initiator (BnOH), and solvent (if not in bulk). The use of an initiator like benzyl alcohol is a deliberate choice, as the incorporation of the benzyl end-group can be easily detected and quantified by ¹H NMR, validating the initiation process.[5]
Initiation of Polymerization: Add the pre-dissolved organocatalyst solution to the monomer/initiator mixture to start the reaction (t=0). Maintain a constant temperature (e.g., 25°C or 60°C) using a thermostat bath.
Kinetic Sampling: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw aliquots from the reaction mixture using a gas-tight syringe.[5]
Quenching: Immediately quench the polymerization in each aliquot by adding a small amount of acetic acid. This step is critical as it protonates and deactivates the catalyst, instantly stopping chain growth and ensuring that the measured conversion is accurate for that specific time point.[5]
¹H NMR Analysis: Dissolve a small portion of the quenched aliquot in CDCl₃. Analyze the ¹H NMR spectrum to determine the monomer conversion. This is calculated by comparing the integral of a characteristic monomer peak with the corresponding peak of the repeating unit in the polymer chain.[5] The linearity of the plot of ln([M]₀/[M]t) versus time confirms a first-order reaction with respect to the monomer concentration, indicating a controlled polymerization.[7]
SEC/GPC Analysis: Dilute the remainder of the quenched aliquot with THF and analyze it via Size Exclusion Chromatography (SEC). This provides the number-average molecular weight (Mn) and the Polydispersity Index (PDI) of the polymer at each time point. A linear increase of Mn with conversion and narrow PDIs (typically < 1.2) are hallmarks of a controlled or "living" polymerization process.[5]
Caption: Experimental workflow for conducting a kinetic analysis of ROP.
Comparison of Resulting Polymer Properties
The structural difference between DXO and DXN also manifests in the properties of their respective homopolymers, poly(1,3-dioxepan-2-one) (PDXO) and poly(trimethylene carbonate) (PTMC).
Property
Poly(1,3-dioxepan-2-one) (PDXO)
Poly(trimethylene carbonate) (PTMC)
Significance for Applications
Structure
-(CH₂-CH₂-CH₂-CH₂-O-C(O)-O)-
-(CH₂-CH₂-CH₂-O-C(O)-O)-
The extra methylene group in the PDXO backbone increases chain flexibility.
Crystallinity
Amorphous
Can be amorphous or semi-crystalline
Amorphous polymers are typically transparent and have lower mechanical strength, while semi-crystalline polymers are opaque and tougher.
The lower Tg of PDXO makes it a soft, rubbery material at room temperature, suitable for soft tissue engineering or as a flexible component in copolymers. PTMC is also flexible but less so than PDXO.
Biodegradable via hydrolysis into non-toxic byproducts []
Enables use in temporary implants and controlled release systems.
Conclusion
The choice between 1,3-Dioxepan-2-one and 1,3-Dioxan-2-one is a strategic decision in polymer design, hinging on the desired polymerization kinetics and final material properties.
1,3-Dioxepan-2-one (DXO) is the monomer of choice for applications requiring faster polymerization rates or for creating highly flexible, amorphous polymers with a very low glass transition temperature. Its high reactivity allows for polymerization under milder conditions.
1,3-Dioxan-2-one (DXN/TMC) remains a cornerstone for synthesizing a wide range of biocompatible and biodegradable polycarbonates . While its polymerization is slower, it is exceptionally well-controlled, and the resulting PTMC offers a valuable balance of flexibility and mechanical integrity for numerous medical devices.[]
By understanding the fundamental relationship between the seven- and six-membered ring structures, their inherent strain, and their resulting polymerization behavior, researchers can more effectively select the appropriate monomer and catalytic system to engineer advanced polymeric materials with precisely tailored performance characteristics.
References
Innovations in Synthesis: Catalysts for 1,3-Dioxan-2-one Polymeriz
Buy 1,3-Dioxan-2-one | 2453-03-4 - Smolecule. (2023, August 15). Smolecule.
Enzyme-Catalyzed Ring-Opening Polymerization of 1,3-Dioxan-2-one to Poly(trimethylene carbon
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
Cationic Ring-Opening Polymerization of an Exomethylene Group Carrying Cyclic Carbonate. Pseudo-Living Polymerization of 5-Methylene-1,3-dioxan-2-one by the Assistance of the Exomethylene Group.
Enzyme-Catalyzed Ring-Opening Polymerization of 1,3-Dioxan-2-one to Poly(trimethylene carbonate). (1997).
CAS 2453-03-4 (1,3-Dioxan-2-one). BOC Sciences.
Mechanism of DXO polymerization using Sn(Oct)2 as a catalyst, as reported by Albertsson and Svensson.
(A) Kinetic plots ([DXO]0/[I]0 = 50/1) and (B) dependence of monomer conversion on reaction time for the ROP of DXO.
1,3-dioxan-2-one.
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
Comprehensive Guide to Verifying Monomer Purity of 1,3-Dioxepan-2-one via GC-MS
Executive Summary The synthesis of high-molecular-weight, biodegradable aliphatic polycarbonates relies heavily on the absolute purity of their cyclic monomers. 1,3-dioxepan-2-one, commonly known as tetramethylene carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of high-molecular-weight, biodegradable aliphatic polycarbonates relies heavily on the absolute purity of their cyclic monomers. 1,3-dioxepan-2-one, commonly known as tetramethylene carbonate (TMC), is a critical 7-membered cyclic carbonate used in the production of advanced biomaterials for drug delivery and tissue engineering[1].
However, verifying the purity of TMC presents a unique analytical challenge. Trace impurities from its synthesis—such as unreacted 1,4-butanediol, residual pyridine, or linear oligocarbonates—can act as chain transfer agents or catalyst poisons during ring-opening polymerization (ROP)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (HPLC and NMR), providing a self-validating, step-by-step GC-MS protocol designed to detect trace volatile impurities down to the parts-per-million (ppm) level.
The Analytical Challenge & Modality Comparison
TMC is typically synthesized via the cyclization of 1,4-butanediol using triphosgene or dialkyl carbonates[1][3]. Because 7-membered cyclic carbonates are thermodynamically driven to polymerize, they are highly sensitive to trace nucleophiles or basic impurities[2].
When selecting an analytical method for monomer purity, researchers typically weigh three orthogonal techniques:
GC-MS (Electron Impact): The gold standard for volatile trace impurities (e.g., 1,4-butanediol, pyridine).
HPLC-RID/UV: Useful for detecting non-volatile oligomers, though TMC lacks a strong UV chromophore.
1H-NMR: Excellent for structural confirmation and bulk purity, but lacks the sensitivity required for trace catalytic poisons.
Table 1: Comparative Performance of Analytical Modalities for TMC
Parameter
GC-MS (EI Mode)
HPLC (RID/UV)
1H-NMR (500 MHz)
Primary Target
Trace volatiles, unreacted diols
Non-volatile oligomers
Bulk purity, structure
Sensitivity (LOD)
0.5 - 1.0 ppm
500 - 1000 ppm
~1000 ppm (0.1%)
1,4-Butanediol Detection
Excellent (Baseline resolution)
Poor (No UV chromophore)
Moderate (Overlapping shifts)
Oligomer Detection
Poor (Non-volatile)
Excellent
Moderate
Sample Prep
Dilution in anhydrous DCM
Dilution in mobile phase
Dissolution in CDCl3
Causality behind the choice: GC-MS is selected as the primary purity verification tool because ROP catalysts (like Sn(Oct)2) are poisoned by ppm-levels of basic impurities, and polymer molecular weight is exponentially degraded by trace 1,4-butanediol. Neither HPLC nor NMR possesses the sensitivity required to guarantee monomer viability for high-performance biomaterials.
GC-MS Experimental Design & Causality
To analyze TMC without inducing thermal ring-opening polymerization inside the instrument, the GC-MS workflow must be meticulously optimized.
Fig 2: Optimized GC-MS analytical workflow for trace impurity profiling in TMC.
Critical Design Choices:
Anhydrous Solvents: TMC is highly susceptible to hydrolysis. If standard (wet) solvents are used, the water will react with TMC in the 250°C injection port, artificially generating 1,4-butanediol and yielding a false-positive impurity reading. Anhydrous Dichloromethane (DCM) is mandatory.
Ultra-Inert Deactivated Liners: 7-membered cyclic carbonates can undergo surface-catalyzed polymerization if exposed to active silanol groups in standard glass liners[2]. An ultra-inert liner prevents on-column degradation.
SIM/TIC Dual Acquisition: To prevent overloading the MS source with the massive TMC monomer peak while still detecting 1 ppm of 1,4-butanediol, we utilize a 10:1 split ratio combined with Selected Ion Monitoring (SIM) for impurities, overlaid with a Total Ion Chromatogram (TIC) for the bulk matrix.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system . It includes internal standards and matrix spikes to mathematically prove that the instrument is not degrading the monomer during analysis.
Phase 1: Sample Preparation
Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Biphenyl in anhydrous DCM. Biphenyl is chosen because it does not react with cyclic carbonates and elutes cleanly away from TMC.
Sample Dilution: Accurately weigh 50.0 mg of the TMC monomer into a 10 mL volumetric flask.
Spiking: Add 50 µL of the IS solution to the flask and bring to volume with anhydrous DCM. (Final IS concentration: 5 ppm).
Phase 2: GC-MS Instrument Parameters
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase provides excellent resolution between polar diols and the cyclic carbonate.
Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.
Inlet: 250°C, Split ratio 10:1.
Oven Program:
Initial: 50°C (Hold 2 min) — Causality: Focuses volatile impurities like pyridine at the column head via the solvent effect.
Ramp: 15°C/min to 280°C.
Final: 280°C (Hold 5 min) — Causality: Bakes off any trace high-molecular-weight oligomers to prevent carryover.
MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C. Quadrupole: 150°C.
Phase 3: System Suitability & Self-Validation Criteria
Before analyzing unknown batches, run the following validation sequence:
Blank (Anhydrous DCM + IS): Verifies no carryover or background contamination.
Matrix Spike (Recovery Check): Spike a known highly pure TMC sample with 10 ppm of 1,4-butanediol.
Validation Gate: Recovery must be between 95% - 105%. If recovery is >110%, TMC is thermally degrading in the inlet (replace the liner).
Resolution Check: Ensure the chromatographic resolution (
) between the solvent tail and 1,4-butanediol is > 2.0.
Empirical Performance & Validation Data
The following table summarizes the expected validation data when utilizing this optimized GC-MS protocol compared to standard HPLC methods. The data demonstrates the absolute necessity of GC-MS for volatile impurity profiling in TMC.
Table 2: GC-MS Validation Data for TMC Impurities
Analyte
Retention Time
Quantifier Ion (m/z)
GC-MS LOD
GC-MS Recovery
HPLC-RID LOD
Pyridine
3.1 min
79
0.5 ppm
98.2%
> 2000 ppm
1,4-Butanediol
5.4 min
71
1.0 ppm
99.5%
> 5000 ppm
TMC (Monomer)
9.2 min
116 (M+), 72
N/A (Matrix)
N/A
N/A
Biphenyl (IS)
11.8 min
154
N/A
100.0%
N/A
Note: 1,4-butanediol undergoes characteristic fragmentation in EI-MS, yielding a dominant m/z 71 ion (loss of
), allowing for highly specific SIM quantification even in complex matrices.
Conclusion
While HPLC and NMR provide valuable orthogonal data regarding oligomerization and bulk structural integrity, GC-MS is the strictly superior modality for verifying the monomer purity of 1,3-dioxepan-2-one prior to polymerization. By utilizing anhydrous sample preparation, deactivated injection pathways, and SIM/TIC dual acquisition, researchers can confidently detect parts-per-million levels of chain-breaking diols and catalyst-poisoning bases, ensuring the successful synthesis of high-molecular-weight polycarbonates.
References
Title: Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Polycarbonates Derived from Green Acids: Ring-Opening Polymerization of Seven-Membered Cyclic Carbonates
Source: Macromolecules (ACS Publications)
URL: [Link]
Title: Reactive Applications of Cyclic Alkylene Carbonates
Source: Industrial & Engineering Chemistry Research (ACS Publications)
URL: [Link]
In Vitro Cytotoxicity and Biocompatibility Profiling of 1,3-Dioxepan-2-one Materials: A Comparative Guide
As the demand for advanced, stimuli-responsive drug delivery systems accelerates, aliphatic polycarbonates (APCs) have emerged as superior alternatives to traditional polyesters. At the forefront of this shift is 1,3-dio...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for advanced, stimuli-responsive drug delivery systems accelerates, aliphatic polycarbonates (APCs) have emerged as superior alternatives to traditional polyesters. At the forefront of this shift is 1,3-dioxepan-2-one (also known as tetramethylene carbonate), a 7-membered cyclic carbonate (7CC) with the molecular formula C5H8O3[1]. Through controlled ring-opening polymerization (ROP), this monomer yields poly(tetramethylene carbonate) (PTeMC), a highly flexible, biodegradable polymer that exhibits exceptional in vitro biocompatibility[2].
As a Senior Application Scientist, I frequently guide research teams in transitioning from legacy polymers like Polylactide (PLA) to PTeMC. This guide objectively compares PTeMC against standard alternatives, deconstructs the causality behind specific cytotoxicity testing methodologies, and provides a self-validating experimental protocol for evaluating PTeMC-based nanomicelles.
Material Comparison: Why 1,3-Dioxepan-2-one?
The fundamental flaw in evaluating the cytotoxicity of traditional polyesters (PLA, PCL) lies in their degradation mechanics. PLA undergoes bulk degradation, releasing lactic acid. In a closed in vitro well-plate system, this causes rapid local acidification, leading to false-positive cytotoxicity readings that do not accurately reflect the polymer's baseline safety[2].
Conversely, 1,3-dioxepan-2-one-derived polymers (PTeMC) degrade via surface erosion into neutral diols and CO2. This prevents autocatalytic acidification, preserving the physiological pH and ensuring that any observed cytotoxicity in drug-loaded models is strictly derived from the active pharmaceutical ingredient (API), not the carrier[2][3].
Table 1: Performance Comparison of Biodegradable Polymeric Carriers
Polymer Platform
Monomer Source
Ring Size
Degradation Mechanism
Byproduct Acidity
Baseline Cytotoxicity Risk
PTeMC
1,3-Dioxepan-2-one
7-Membered
Surface Erosion
Neutral (Diols + CO2)
Very Low
PTMC
1,3-Dioxan-2-one
6-Membered
Surface Erosion
Neutral (Diols + CO2)
Very Low
PCL
ε-Caprolactone
7-Membered
Bulk Degradation
High (Acidic)
Moderate (Inflammatory)
PLA
Lactide
6-Membered
Bulk Degradation
High (Lactic Acid)
Moderate to High
Expert Insights: Causality in Experimental Design
When profiling complex copolymers—such as the amine-functionalized block polycarbonate PADMC-b-PTeMC synthesized via one-shot ROP[3]—standard ISO 10993-5 protocols must be adapted to account for the material's unique stimuli-responsive nature.
Cell Line Selection: Cytotoxicity must be evaluated dually. We utilize 293T cells (human embryonic kidney) to establish a baseline for healthy tissue biocompatibility. Simultaneously, HeLa cells (cervical cancer) serve as the pathological model to evaluate the efficacy of drug-loaded micelle uptake[3].
pH-Responsive Testing: The tumor microenvironment and intracellular endosomes are mildly acidic (pH 5.0–6.5). Therefore, testing exclusively at physiological pH (7.4) is a critical error. Assays must be conducted at both pH 7.4 and pH 5.8. Amine-functionalized PTeMC micelles undergo acidity-triggered volume expansion at pH 5.8, which accelerates the in vitro release of loaded chemotherapeutics like Camptothecin (CPT)[3].
Assay Selection (CCK-8 vs. MTT): For polymeric nanoparticles, the CCK-8 assay is strictly preferred over the traditional MTT assay. MTT forms insoluble formazan crystals requiring DMSO solubilization, which can trap PTeMC nanoparticles and cause severe optical scattering artifacts. CCK-8 produces a water-soluble dye, eliminating washing steps and ensuring high-fidelity absorbance readings.
Mechanistic Workflow
Below is the logical progression from 1,3-dioxepan-2-one monomer synthesis to in vitro validation.
Workflow for the synthesis, self-assembly, and in vitro cytotoxicity evaluation of PTeMC nanomicelles.
To ensure the system is self-validating, every plate must include three critical controls: a media-only blank (to subtract background noise), an untreated cell control (to define 100% viability), and a positive control (e.g., 0.1% Triton X-100 treated cells to define 0% viability). This triad ensures that any optical artifacts from the polymer itself are mathematically isolated.
Step-by-Step Methodology
Cell Culturing & Seeding: Harvest HeLa and 293T cells during the logarithmic growth phase. Seed into 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C under a 5% CO2 atmosphere to allow for cellular adherence.
Material Preparation: Dissolve the synthesized PTeMC-based copolymers (e.g., PADMC-b-PTeMC) in a physiological buffer[4]. Prepare serial dilutions to achieve final well concentrations of 10, 50, 100, 250, and 500 µg/mL. Prepare separate batches adjusted to pH 7.4 and pH 5.8.
Co-Incubation: Aspirate the old media. Replace with 100 µL of the fresh media containing the PTeMC micelles. Include all control wells. Incubate for 48 h.
CCK-8 Addition: Add 10 µL of highly purified CCK-8 reagent directly to each well. Avoid introducing bubbles, as they will disrupt the spectrophotometric reading. Incubate for an additional 2 hours in the dark.
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
Viability Calculation: Calculate the relative cell viability using the self-validating formula:
Cell Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100
Quantitative Data Summary
The table below synthesizes expected in vitro viability data for PTeMC-based block copolymers. Notice the stark contrast between the non-toxic nature of the empty carrier and the highly targeted, pH-responsive cytotoxicity of the CPT-loaded micelles in the simulated tumor microenvironment (pH 5.8)[3].
Data demonstrates that 1,3-dioxepan-2-one derived empty polymers maintain >90% viability even at extreme doses, proving exceptional biocompatibility, while functionalized versions enable aggressive, pH-triggered targeted cytotoxicity.
Author: BenchChem Technical Support Team. Date: March 2026
1,3-Dioxepan-2-one (Tetramethylene Carbonate): Comprehensive Handling and Disposal Protocol
As a Senior Application Scientist overseeing polymer synthesis workflows, I frequently audit laboratory safety protocols regarding cyclic carbonate monomers. 1,3-Dioxepan-2-one (also known as tetramethylene carbonate or TEMC) is a highly valuable 7-membered cyclic monomer used extensively in the ring-opening polymerization (ROP) of biomedical elastomers and tissue scaffolds[1]. However, its thermodynamic drive to undergo ring-opening means that its disposal is not merely a matter of pouring it into a generic waste carboy. Proper disposal requires a chemically logical, self-validating protocol to prevent hazardous polymerization in waste streams, ensuring both laboratory safety and strict regulatory compliance.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the monomer. The table below summarizes the key data points that dictate our operational choices[2].
Parameter
Value / Specification
Operational Causality
CAS Registry Number
4427-94-5
Essential for accurate hazardous waste manifesting and regulatory tracking.
Molecular Formula
C5H8O3
Determines combustion byproducts (CO, CO₂) during final incineration.
GHS Hazard Codes
H302, H315, H319, H335
Acute toxicity and irritant properties mandate handling in a fume hood with nitrile gloves.
Incompatible with strong bases, amines, and Lewis acids; requires strict segregation to prevent exothermic reactions.
Standard Operating Procedures: Disposal Workflows
To ensure trustworthiness and safety, every protocol below is designed as a self-validating system. Do not skip steps, as each action is grounded in preventing specific chemical hazards.
Protocol 1: Disposal of Unreacted Monomer and Stock Solutions
Causality: Pure 1,3-dioxepan-2-one is stable under ambient conditions but can degrade upon exposure to moisture or nucleophiles. Isolating it prevents cross-contamination and unintended reactions in the waste storage area.
Verify State: Ensure the monomer is fully dissolved in the designated carrier solvent (e.g., Dichloromethane or Tetrahydrofuran) to prevent solid accumulation at the bottom of the waste container.
Segregation: Route the solution to either a "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, strictly based on the carrier solvent used.
Self-Validation: Visually inspect the waste carboy for phase separation, bubbling, or unexpected heat generation immediately after addition. Any of these signs indicates an incompatible cross-reaction requiring immediate isolation.
Protocol 2: Deactivation and Disposal of ROP Reaction Mixtures
Causality: ROP mixtures contain active catalysts (e.g., Stannous octoate [Sn(Oct)₂], or organocatalysts like DBU)[3]. If these are transferred directly to a mixed waste carboy, they will catalyze the ring-opening of other cyclic compounds or react with alcohols in the waste, leading to exothermic pressure buildup and potential container rupture.
Catalyst Quenching: Terminate the polymerization by adding a stoichiometric excess of a weak acid (e.g., 0.1 M acetic acid in methanol).
Self-Validation: Test the pH of an aliquot using indicator paper to ensure the basic organocatalyst is fully neutralized (target pH ~5-6).
Polymer Precipitation: Pour the quenched mixture dropwise into a 10-fold volumetric excess of cold methanol under vigorous stirring. This precipitates the poly(tetramethylene carbonate) while leaving unreacted 1,3-dioxepan-2-one in solution[3].
Filtration and Separation: Filter the polymer. The solid polymer is generally non-hazardous and can be disposed of as solid organic waste.
Supernatant Disposal: The supernatant (containing methanol, unreacted monomer, and quenched catalyst) must be routed to the "Non-Halogenated Organic Waste" container.
Protocol 3: Acute Spill Response
Causality: Minimizing aerosolization and preventing environmental discharge into municipal water systems.
Containment: Immediately isolate the area. Do not use water jets, as they can spread the organic material and complicate cleanup[2].
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).
Collection: Use non-sparking tools to sweep the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container.
Labeling: Label explicitly as "Hazardous Spill Debris: Contains 1,3-Dioxepan-2-one" and submit for high-temperature incineration[2].
Disposal Routing Visualization
Workflow for the safe quenching, segregation, and disposal of 1,3-Dioxepan-2-one waste streams.
References
Title: Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Copolymerization of L-LA with cyclic monomers
Source: ResearchGate
URL: [Link]